Arjunetin
描述
RN given for (2alpha,3beta,19alpha)-isomer; has antifeedant, growth inhibitory, and oviposition-deterrent activities against Spilartia obliqua; structure in first source
属性
CAS 编号 |
31297-79-7 |
|---|---|
分子式 |
C36H58O10 |
分子量 |
650.8 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-31(2)12-14-36(30(44)46-29-26(41)25(40)24(39)20(17-37)45-29)15-13-34(6)18(23(36)28(31)43)8-9-22-33(5)16-19(38)27(42)32(3,4)21(33)10-11-35(22,34)7/h8,19-29,37-43H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,26-,27+,28+,29+,33+,34-,35-,36+/m1/s1 |
InChI 键 |
CUOZRGBQTOSWAY-PWEPJYDOSA-N |
手性 SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
同义词 |
arjunetin |
产品来源 |
United States |
Foundational & Exploratory
Arjunetin: A Technical Guide to its Therapeutic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arjunetin is a triterpenoid saponin isolated from the bark of Terminalia arjuna, a tree with a long history of use in traditional medicine for cardiovascular and other ailments.[1][2] Emerging research has begun to elucidate the specific therapeutic properties of this compound, suggesting its potential as a lead compound in drug development. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the therapeutic activities of this compound, with a focus on its antiviral, antibacterial, antioxidant, and potential anticancer and cardiotonic effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.
Therapeutic Properties and Quantitative Data
This compound has demonstrated a range of biological activities in preclinical studies. The following sections summarize the key findings and present the available quantitative data in a structured format.
Antiviral Activity
Recent in-silico studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Molecular docking and molecular dynamics simulations have shown that this compound can bind to key viral proteins with high affinity.
Table 1: Molecular Docking Binding Energies of this compound against SARS-CoV-2 Targets [2]
| Target Protein | This compound Binding Energy (kcal/mol) | Lopinavir Binding Energy (kcal/mol) | Remdesivir Binding Energy (kcal/mol) |
| 3CLpro | -8.4 | -7.2 | - |
| PLpro | -7.6 | -7.7 | - |
| RdRp | -8.1 | - | -7.6 |
Note: Higher negative values indicate stronger binding affinity.
Antibacterial Activity
This compound has shown selective antibacterial activity. Notably, it is effective against Staphylococcus epidermidis, a common cause of opportunistic infections.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | MIC (mg/mL) | Reference |
| Staphylococcus epidermidis | 0.13 | [3] |
| Staphylococcus aureus | > 0.5 | [3] |
| Pseudomonas aeruginosa | > 0.5 | [3] |
Antioxidant Activity
This compound has been identified as a significant contributor to the antioxidant properties of Terminalia arjuna extracts. It exhibits antioxidant effects through mechanisms such as catalase inhibition.[2]
Anticancer Activity
While the anticancer potential of Terminalia arjuna extracts is recognized, specific cytotoxic data for this compound is limited. One study that isolated this compound along with other compounds found that Arjunic acid was the primary cytotoxic agent against several cancer cell lines.[4] However, the pro-apoptotic effects of T. arjuna extracts, which contain this compound, suggest a potential role in cancer therapy through the modulation of signaling pathways involving p53 and caspases.[5]
Cardiotonic Activity
The cardiotonic effects of Terminalia arjuna are well-documented, with extracts showing positive inotropic effects.[6][7][8] While this compound is a known constituent of these extracts, its specific contribution to the cardiotonic activity has not been quantitatively determined.[6][9]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Isolation and Purification of this compound
A general protocol for the isolation of this compound from Terminalia arjuna bark involves sequential solvent extraction followed by chromatographic separation.
-
Extraction:
-
Fractionation:
-
The crude extract is then fractionated using column chromatography over silica gel.
-
A gradient elution is performed with a solvent system such as chloroform-methanol to separate different fractions.
-
-
Purification:
In-Silico Molecular Docking and Dynamics
-
Protein and Ligand Preparation:
-
The 3D structures of the target viral proteins (e.g., SARS-CoV-2 3CLpro, PLpro, RdRp) are obtained from the Protein Data Bank (PDB).
-
The 3D structure of this compound is prepared and optimized using appropriate software.
-
-
Molecular Docking:
-
Molecular Dynamics Simulation:
-
The protein-ligand complexes are subjected to molecular dynamics simulations for a defined period (e.g., 100 ns) to study the stability of the interactions.[2]
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.[13]
-
Preparation of Inoculum:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus epidermidis) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
-
Serial Dilution:
-
This compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[13]
-
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding:
-
Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
-
Treatment:
-
The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the potential signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion and Future Directions
This compound, a triterpenoid saponin from Terminalia arjuna, exhibits promising therapeutic properties, including antiviral, antibacterial, and antioxidant activities. While its potential in cancer and cardiovascular diseases is suggested by studies on the plant extract, further research is required to elucidate the specific role and mechanisms of this compound. Future investigations should focus on:
-
Determining the IC50 values of pure this compound against a broader range of cancer cell lines.
-
Quantifying its antifungal activity against clinically relevant fungal strains.
-
Elucidating its specific contribution to the cardiotonic effects of Terminalia arjuna.
-
Investigating its impact on key signaling pathways, such as NF-κB, to better understand its anti-inflammatory and immunomodulatory potential.
-
Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and safety profiles.
This technical guide provides a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.
References
- 1. ijsr.net [ijsr.net]
- 2. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijasrm.com [ijasrm.com]
- 5. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terminalia arjuna Bark and inotropic therapy for heart failure [journal.kci.go.kr]
- 7. ijrpr.com [ijrpr.com]
- 8. The aqueous extract, not organic extracts, of Terminalia arjuna bark exerts cardiotonic effect on adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terminalia arjuna Bark and inotropic therapy for heart failure [test-compa.inforang.com]
- 10. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. phytopharmajournal.com [phytopharmajournal.com]
Arjunetin: A Technical Guide to Its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arjunetin, a triterpenoid saponin glycoside primarily isolated from the bark of Terminalia arjuna, holds a significant place in traditional Ayurvedic medicine, particularly for its reputed cardioprotective effects. This technical guide provides a comprehensive overview of the traditional uses, phytochemical properties, and scientifically validated pharmacological activities of this compound. We delve into detailed experimental protocols for key assays, present quantitative data on its biological efficacy, and elucidate its molecular mechanisms of action through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound.
Introduction
Terminalia arjuna, a prominent tree in the Indian subcontinent, has been a cornerstone of traditional medicine for centuries, with its bark being extensively used for a variety of ailments.[1] this compound, a key bioactive constituent of this plant, has garnered considerable scientific interest for its diverse pharmacological properties. This guide synthesizes the existing knowledge on this compound, bridging its traditional applications with modern scientific evidence to facilitate further research and potential therapeutic development.
Phytochemical Properties of this compound
This compound is classified as an oleanane-type triterpenoid glycoside. Its chemical structure consists of a pentacyclic triterpenoid aglycone, arjungenin, attached to a sugar moiety. The isolation and purification of this compound from Terminalia arjuna bark typically involve soxhlet extraction with solvents of increasing polarity, followed by chromatographic separation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₅₈O₁₁ |
| Molecular Weight | 666.8 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in ethanol and methanol |
Traditional Medicinal Uses
In Ayurveda, the bark of Terminalia arjuna, rich in this compound and other bioactive compounds, is primarily revered as a "guardian of the heart".[1] It has been traditionally used to treat a spectrum of cardiovascular conditions, including:
Beyond its cardiovascular applications, traditional medicine also utilizes Terminalia arjuna for its astringent, anti-inflammatory, and antimicrobial properties in treating conditions like dysentery, ulcers, and skin disorders.
Pharmacological Activities and Quantitative Data
Modern scientific investigation has substantiated many of the traditional claims associated with Terminalia arjuna and its constituents, including this compound. The following sections detail the key pharmacological activities with available quantitative data.
Antimicrobial Activity
This compound has demonstrated activity against various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | 130 | [2] |
| Staphylococcus aureus | >500 | [2] |
| Pseudomonas aeruginosa | >500 | [2] |
Antioxidant Activity
This compound exhibits significant free radical scavenging properties, which are believed to contribute to its cardioprotective and other therapeutic effects. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity.
Table 3: In Vitro Antioxidant Activity of Terminalia arjuna Extracts (containing this compound)
| Assay | Solvent Extract | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Methanol | 6.34 | [3] |
| DPPH Radical Scavenging | Ethanol | 7.76 | [3] |
| Nitric Oxide Scavenging | Methanol | 25.18 | [3] |
| Nitric Oxide Scavenging | Petroleum Ether | 9.49 | [4] |
| Nitric Oxide Scavenging | Hexane | 9.80 | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory enzymes and mediators.
Table 4: In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Assay | Compound/Extract | IC50 | Reference |
| COX-1 Inhibition | Terminalia arjuna compounds (general) | Varies | [5][6][7] |
| COX-2 Inhibition | Terminalia arjuna compounds (general) | Varies | [5][6][7] |
| Lipoxygenase Inhibition | Terminalia arjuna extract | Varies | [8][9][10][11][12] |
Antiviral Activity (In Silico)
Recent in silico studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2, by targeting key viral proteins.
Table 5: In Silico Binding Affinities of this compound to SARS-CoV-2 Proteins
| Target Protein | Binding Energy (kcal/mol) | Reference |
| 3CLpro | -8.4 | [1] |
| PLpro | -7.6 | [1] |
| RdRp | -8.1 | [1] |
Cardiovascular Effects
While many in vivo studies have focused on Terminalia arjuna extracts, the data suggests a significant contribution from its constituent triterpenoids, including this compound, to its cardioprotective effects. These effects include positive inotropic action, reduction of hypertension, and protection against myocardial injury.
Anticancer Activity
Emerging evidence suggests that this compound and related compounds may possess anticancer properties by inducing apoptosis in cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation and Purification of this compound
-
Extraction: Air-dried and powdered bark of Terminalia arjuna (1.5 kg) is subjected to Soxhlet extraction for 72 hours with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethanol (5 L each). The extracts are filtered and concentrated under vacuum.[1]
-
Column Chromatography: The dried ethanol extract is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled, concentrated, and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.[1]
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
-
Method: Agar well diffusion method.
-
Inoculum Preparation: A standardized inoculum of the test microbial strain (10⁶ cfu/mL) is prepared.
-
Assay: A twofold serial dilution of this compound is prepared in a suitable solvent (e.g., 20% DMSO) to achieve a range of concentrations. 100 µL of each dilution is added to wells created in agar plates previously seeded with the microbial inoculum. The plates are incubated under appropriate conditions, and the lowest concentration of this compound that completely inhibits visible growth is recorded as the MIC.
Antioxidant Activity - DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Procedure: A solution of DPPH in methanol is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[13]
Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats.
-
Procedure: Paw edema is induced by sub-plantar injection of 1% carrageenan into the right hind paw of the rats. This compound is administered orally or intraperitoneally at different doses prior to carrageenan injection. The paw volume is measured at various time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[14][15][16][17][18]
Anticancer Activity - Apoptosis Assay by Flow Cytometry
-
Cell Line: A suitable cancer cell line (e.g., HCT116 colon cancer cells).[19]
-
Procedure: Cells are treated with different concentrations of this compound for a specified time. The cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[19][20][21][22][23]
Signaling Pathways and Molecular Mechanisms
The pharmacological effects of this compound are mediated through the modulation of various intracellular signaling pathways.
Anti-inflammatory Signaling
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound's modulation of the MAPK pathway.
Apoptosis Induction in Cancer Cells
This compound's anticancer activity is likely mediated by the induction of apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins.
Caption: this compound's role in the induction of apoptosis in cancer cells.
Conclusion and Future Directions
This compound, a key bioactive compound from Terminalia arjuna, demonstrates a wide array of pharmacological activities that validate its traditional medicinal uses, particularly in the context of cardiovascular health. Its antioxidant, anti-inflammatory, antimicrobial, and potential antiviral and anticancer properties make it a promising candidate for further drug development.
Future research should focus on:
-
Conducting more in-depth in vivo studies and clinical trials with purified this compound to establish its efficacy and safety profile for specific indications.
-
Elucidating the precise molecular targets and downstream signaling effects of this compound to fully understand its mechanisms of action.
-
Exploring synergistic effects of this compound with other phytochemicals from Terminalia arjuna and with conventional drugs.
-
Developing optimized drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound.
This technical guide provides a solid foundation for these future endeavors, highlighting the significant potential of this compound as a lead compound in the development of novel therapeutics.
References
- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. academicjournals.org [academicjournals.org]
- 13. Isolation and Bioassay of a New Terminalone A from Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wvj.science-line.com [wvj.science-line.com]
- 19. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journal.waocp.org [journal.waocp.org]
Chemical Structure Elucidation of Arjunetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has garnered significant interest for its diverse pharmacological activities, including cardioprotective, anti-inflammatory, and potential antiviral properties.[1] The elucidation of its complex chemical structure has been a crucial step in understanding its bioactivity and potential for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols for its isolation and the spectroscopic data that defined its molecular architecture. Furthermore, this document illustrates the key signaling pathways associated with its biological activities.
Introduction
This compound is an oleanane-type triterpenoid glycoside, a class of natural products known for their diverse biological effects.[2] It is one of the major bioactive constituents of Terminalia arjuna, a medicinal plant widely used in traditional Ayurvedic medicine for cardiovascular ailments.[3][4] The precise determination of this compound's structure, including its stereochemistry and the nature of its glycosidic linkage, has been accomplished through a combination of chemical and spectroscopic techniques. This guide aims to provide a detailed account of this process for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Isolation of this compound
This compound is primarily isolated from the ethanolic extract of the dried bark of Terminalia arjuna. The general workflow for its isolation and purification is depicted below.
Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation
The following protocol is a synthesized methodology based on published procedures.[2][4]
-
Preparation of Plant Material: Air-dried bark of Terminalia arjuna (1.5 kg) is ground into a fine powder.[4]
-
Soxhlet Extraction: The powdered bark is sequentially extracted for 72 hours with solvents of increasing polarity: hexane, chloroform, and finally ethanol (5 L of each).[4] This sequential extraction removes non-polar and moderately polar compounds before extracting the more polar glycosides like this compound with ethanol.
-
Concentration: The ethanolic extract is filtered and concentrated under reduced pressure to yield a crude residue.[4]
-
Column Chromatography: The crude ethanolic extract is subjected to column chromatography for purification.
Spectroscopic Data and Structure Elucidation
The structure of this compound has been elucidated primarily through the application of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[2][5]
The chemical structure of this compound is presented below:
Figure 2: Chemical structure of this compound.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the following tables.
Table 1: Mass Spectrometry Data for this compound [2]
| Ion | m/z | Interpretation |
| [M+Na]⁺ | 689 | Molecular ion peak with sodium adduct |
| [M+K]⁺ | 673 | Molecular ion peak with potassium adduct |
| [M-162]⁺ | 511 | Loss of a hexose (glucose) moiety |
| [M-162-44]⁺ | 527 | Subsequent loss of a carboxyl group (COO) |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-12 | 7.0 | brs | - |
| H-1' (anomeric) | 6.8 | - | - |
| H-2β | 4.73 | d | 9.5 |
| H-3α | 4.66 | s | - |
| H-19 | 4.47 | brs | - |
| Glucose Protons | 3.32–3.89 | m | - |
| H-18 | 3.48 | brs | - |
| Methyl Protons (7x) | 0.12, 0.16, 0.19, 0.33, 0.36, 0.40, 0.57 | s | - |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [2]
| Carbon | Chemical Shift (δ, ppm) |
| C-28 (Ester Carbonyl) | 175.4 |
| C-13 | 144.2 |
| C-12 | 121.8 |
| C-1' (anomeric) | 94.26 |
| C-19 | 77.9 |
| C-3 | 75.6 |
| C-2 | 69.7 |
| Glucose Carbons | 60.2, 60.8, 67.6, 72.5, 76.8 |
| Methyl Carbons | 13.9, 16.9, 17.0, 17.6, 23.5, 25.8, 27.3 |
Interpretation of Spectroscopic Data
-
IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for hydroxyl groups (3355 cm⁻¹), an ester carbonyl group (1730 cm⁻¹), and a trisubstituted double bond (1630 cm⁻¹).[2]
-
Mass Spectrometry: The molecular ion peak in the HR-ESIMS spectrum confirms the molecular formula as C₃₆H₅₈O₁₀.[2][6] The fragmentation pattern, showing a loss of 162 amu, is indicative of the cleavage of a hexose unit.[2]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum displays signals for an olefinic proton (δ 7.0), seven methyl singlets, and three oxygen-bearing methine protons. The anomeric proton signal at δ 6.8 confirms the presence of a β-glucose unit.[2]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows 36 carbon signals, including an ester carbonyl carbon (δ 175.4), two olefinic carbons (δ 121.8 and 144.2), and the anomeric carbon of glucose at δ 94.26, which is characteristic of an ester linkage to the C-28 carboxyl group of the aglycone.[2]
Biological Activity and Signaling Pathways
This compound has been reported to exhibit several biological activities, including the inhibition of dipeptidyl peptidase-IV (DPP-IV) and potential antiviral activity against SARS-CoV-2.[1][2]
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is an enzyme that inactivates incretin hormones such as GLP-1 and GIP, which are involved in glucose homeostasis. By inhibiting DPP-IV, this compound can increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release.
Figure 3: Proposed signaling pathway for DPP-IV inhibition by this compound.
Potential Antiviral Activity against SARS-CoV-2
Molecular docking studies have suggested that this compound can bind to and potentially inhibit key enzymes of the SARS-CoV-2 virus, including the 3-chymotrypsin-like protease (3CLpro), the papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp).[2] These enzymes are crucial for viral replication and transcription.
Figure 4: Proposed mechanism of this compound's antiviral activity against SARS-CoV-2.
Conclusion
The chemical structure of this compound has been unequivocally established through a combination of systematic isolation procedures and comprehensive spectroscopic analysis. The detailed understanding of its molecular architecture is fundamental for the ongoing research into its pharmacological properties and potential therapeutic applications. The data and methodologies presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further exploration of this compound and its derivatives as promising lead compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. academic.oup.com [academic.oup.com]
Spectroscopic Profile of Arjunetin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed data and experimental protocols for ¹H NMR, ¹³C NMR, HR-ESIMS, and IR spectroscopy.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data obtained for this compound, facilitating its identification and characterization.
Nuclear Magnetic Resonance (NMR) Data
The NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data of this compound [1]
| Proton Assignment | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-12 | 7.0 | brs | - |
| H-3α | 4.66 | s | - |
| H-2β | 4.73 | d | 9.5 |
| H-19 | 4.47 | brs | - |
| H-18 | 3.48 | brs | - |
| Glucose Hydrogens | 3.32–3.89 | m | - |
| Anomeric H-1' | 6.8 | - | - |
| Methyl Singlets (7x) | 0.12, 0.16, 0.19, 0.33, 0.36, 0.40, 0.57 | s | - |
Table 2: ¹³C NMR Spectroscopic Data of this compound [1]
| Carbon Assignment | Chemical Shift (δC) in ppm |
| C-2 | 69.7 |
| C-3 | 75.6 |
| C-12 | 121.8 |
| C-13 | 144.2 |
| C-19 | 77.9 |
| C-28 (Ester Carbonyl) | 175.4 |
| Anomeric C-1' | 94.2 |
| Methyl Carbons | 13.9, 16.9, 17.0, 17.6, 23.5, 25.8, 27.3 |
| Glucose Carbons | 61.5, 70.1, 71.8, 73.8, 77.2 |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) Data
HR-ESIMS was conducted in positive ion mode with methanol as the solvent.
Table 3: HR-ESIMS Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₁₀ | [2] |
| Molecular Weight | 650.8 g/mol | [2] |
| [M+Na]⁺ | m/z 673 | [1] |
| [M+K]⁺ | m/z 689 | [1] |
| Fragmentation Ions | m/z 527, 511, 487, 430, 413 | [1][3] |
Infrared (IR) Spectroscopy Data
The IR spectrum was recorded using KBr pellets.
Table 4: IR Spectroscopic Data of this compound [1]
| Functional Group | Absorption Band (cm⁻¹) |
| Hydroxyl (-OH) | 3355 |
| Ester (C=O) | 1730 |
| Trisubstituted Double Bond (C=C) | 1630, 894 |
| Methyl (C-H) | 1452 |
| Gem-dimethyl | 1391 |
| C-O Stretching | 1260, 1161, 1049 |
Experimental Protocols
The following protocols provide a general methodology for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : A sample of isolated this compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), to a suitable concentration for NMR analysis.[4] Tetramethylsilane (TMS) is added as an internal standard.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a JEOL 400 MHz instrument.[1]
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can also be performed.[5]
-
Data Processing : The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
HR-ESIMS
-
Sample Preparation : The purified this compound sample is dissolved in a suitable solvent, such as methanol, to a concentration appropriate for mass spectrometry.[1]
-
Instrumentation : The analysis is performed on a high-resolution mass spectrometer, for example, a Q-TOF micro mass spectrometer (Waters USA), equipped with an electrospray ionization (ESI) source.[1]
-
Data Acquisition : The sample solution is introduced into the ESI source. The analysis is typically carried out in positive ion mode to observe protonated molecules or adducts like [M+Na]⁺ and [M+K]⁺.[1]
-
Data Analysis : The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.
IR Spectroscopy
-
Sample Preparation : A small amount of the dry, solid this compound sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[1]
-
Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer Spectrum One.[1]
-
Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural source, Terminalia arjuna.
Caption: Isolation workflow of this compound.
References
- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin - PMC [pmc.ncbi.nlm.nih.gov]
Arjunetin: A Technical Guide to its Discovery, Isolation, and Biological Evaluation from Terminalia arjuna
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arjunetin, a triterpenoid saponin glycoside from the bark of Terminalia arjuna, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification and summarizes its known biological activities. While extensive research has been conducted on the crude extracts of Terminalia arjuna and other isolated compounds, this document focuses on the available data for this compound, supplemented with findings from related compounds and extracts to provide a broader context for future research and drug development endeavors.
Introduction
Terminalia arjuna (Roxb.) Wight & Arn., a large evergreen tree in the Combretaceae family, has been a cornerstone of Ayurvedic medicine for centuries, primarily for its cardioprotective properties.[1] The bark of this tree is a rich source of various phytochemicals, including triterpenoids, flavonoids, tannins, and glycosides.[2][3] Among these, this compound, a triterpenoid saponin, has been identified as a significant bioactive constituent.[1][4] This document serves as a technical resource for researchers and professionals in drug development, offering an in-depth look at the scientific journey of this compound from its natural source to its potential as a therapeutic agent.
Discovery and Source
This compound was first isolated from the benzene and ethanolic extracts of the bark of Terminalia arjuna.[2] It is one of the major triterpenoids present in the plant, alongside arjunic acid, arjungenin, and arjunglucoside-I.[4] The bark of Terminalia arjuna remains the primary and most commercially viable source of this compound.
Chemical Structure and Properties
This compound is a triterpenoid glycoside. Its chemical structure has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), and Infrared (IR) spectroscopy.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H58O10 | [6] |
| Molecular Weight | 650.8 g/mol | [6] |
| Appearance | Colorless solid | [4] |
Experimental Protocols
Isolation and Purification of this compound from Terminalia arjuna Bark
The following protocol is a synthesized methodology based on published literature for the extraction and purification of this compound.[4]
4.1.1. Plant Material and Extraction
-
Collection and Preparation: Air-dried bark of Terminalia arjuna is collected and ground into a fine powder.
-
Soxhlet Extraction: 1.5 kg of the powdered bark is sequentially extracted with solvents of increasing polarity, typically hexane, chloroform, and ethanol (5 L each), for 72 hours using a Soxhlet apparatus.[4] The ethanolic extract is where this compound is predominantly found.
-
Filtration and Concentration: After extraction, the solvent is filtered and evaporated under vacuum to yield the crude extract. The residue is stored at room temperature.[4]
4.1.2. Chromatographic Separation
-
Column Chromatography: The ethanolic extract is subjected to column chromatography for the separation of its phytochemical constituents.[4]
-
Stationary Phase: Silica gel (60–120 mesh).[4]
-
Column Dimensions: A glass column of 60 cm x 50 mm is typically used.[4]
-
Elution: The column is eluted with a gradient of solvents, starting with less polar solvents and gradually increasing the polarity. This compound is typically eluted with 100% methanol.[4]
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Characterization of this compound
The structure and purity of the isolated this compound are confirmed using the following spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify functional groups. Characteristic absorption bands for this compound include those for hydroxyl groups (3355 cm⁻¹), ester groups (1730 cm⁻¹), and trisubstituted double bonds (1630 cm⁻¹).[4]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. HR-ESIMS of this compound shows a molecular ion peak at m/z 673 [M+Na]⁺.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the detailed structural elucidation.
-
¹H NMR: Reveals the presence of an olefinic proton, seven methyl singlets, and three oxygen-bearing methine protons, along with signals corresponding to the glucose moiety.[4]
-
¹³C NMR: Shows 36 signals, including seven methyl signals, three secondary hydroxyl groups, a trisubstituted double bond, an ester carbonyl, and signals for the glucose carbons.[4]
-
Biological Activities and Quantitative Data
While the biological activities of crude extracts of Terminalia arjuna are widely reported, specific quantitative data for purified this compound is limited. The following tables summarize the available data for this compound and related compounds or extracts.
Table 2: Quantitative Biological Activity Data for this compound
| Biological Activity | Assay/Model | Target/Organism | Result | Unit | Reference |
| Insect Growth Inhibition | Diet-based assay | Spilarctia obliqua | GI₅₀ = 188.5 | µg/g diet | [7] |
| Insect Feeding Deterrence | Diet-based assay | Spilarctia obliqua | FD₅₀ = 287.1 | µg/g diet | [7] |
| Antiviral (in-silico) | Molecular Docking | SARS-CoV-2 3CLpro | Binding Energy = -8.4 | kcal/mol | [8] |
| Antiviral (in-silico) | Molecular Docking | SARS-CoV-2 PLpro | Binding Energy = -7.6 | kcal/mol | [8] |
| Antiviral (in-silico) | Molecular Docking | SARS-CoV-2 RdRp | Binding Energy = -8.1 | kcal/mol | [8] |
Table 3: Anticancer Activity of Terminalia arjuna Crude Extracts
Note: The following data is for crude extracts and not purified this compound.
| Cell Line | Extract Type | Concentration | Growth Inhibition (%) | Reference |
| HEP2 (Liver Cancer) | Petroleum-ether bark extract | 100 µg/ml | 78 | [4] |
| HT29 (Colon Cancer) | Petroleum-ether bark extract | 100 µg/ml | 79.33 | [4] |
| MCF-7 (Breast Cancer) | Methanolic bark extract | IC₅₀ = 25 µg/ml | 50 | [9] |
| MCF-7 (Breast Cancer) | Methanolic bark extract Phytosome | IC₅₀ = 15 µg/ml | 50 | [9] |
Mechanism of Action and Signaling Pathways
Direct evidence for the signaling pathways modulated by purified this compound is currently lacking in the scientific literature. However, studies on crude extracts of Terminalia arjuna and other isolated compounds provide insights into potential mechanisms.
Apoptosis and Cell Cycle Arrest
Ethanolic extracts of Terminalia arjuna have been shown to induce apoptosis in human hepatoma (HepG2) cells.[10] This process is associated with an accumulation of the p53 tumor suppressor protein and the proteolytic cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.[4][10] Another compound isolated from Terminalia arjuna, casuarinin, has been demonstrated to induce cell cycle arrest in the G0/G1 phase and apoptosis in human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cells.[3][11] This is reportedly mediated by the p53-dependent induction of p21/WAF1 and the activation of the Fas/Fas ligand apoptotic system.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijddr.in [ijddr.in]
- 10. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of cell cycle arrest and apoptosis in human non-small cell lung cancer A549 cells by casuarinin from the bark of Terminalia arjuna Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Arjunetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arjunetin, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, has garnered significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings and detailing the experimental methodologies employed to evaluate its bioactivities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into this compound's insecticidal, neuroprotective, enzymatic, and potential antiviral and antidiabetic properties. The information is presented through structured data tables, detailed experimental protocols, and visualized pathways and workflows to facilitate a deeper understanding of this compound's biological profile.
Introduction
This compound is a naturally occurring compound that has been the subject of various preclinical studies. Its multifaceted biological activities make it a promising candidate for further investigation in the development of novel therapeutic agents. This guide synthesizes the existing data on its preliminary biological screening, focusing on quantifiable outcomes and the methodologies used to obtain them.
Biological Activities and Experimental Data
The biological activities of this compound have been explored across several domains. The following sections summarize the quantitative data from these screenings.
Insecticidal Activity
This compound has demonstrated notable insect feeding-deterrent and growth inhibitory effects, particularly against the lepidopteran insect Spilarctia obliqua.[1]
Table 1: Insecticidal Activity of this compound against Spilarctia obliqua
| Activity | Parameter | Value (µg/g diet) |
| Growth Inhibition | GI50 | 188.5[1] |
| Feeding Deterrence | FD50 | 287.1[1] |
Acetylcholinesterase (AChE) Inhibitory Activity
This compound has been evaluated for its potential to inhibit acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease.
Table 2: Acetylcholinesterase Inhibitory Activity of this compound
| Assay Method | Parameter | Value (mM) |
| TLC-Bioautography | IC50 | 0.023[2] |
In-Silico Antiviral Activity (SARS-CoV-2)
Computational docking studies have been conducted to assess the potential of this compound to inhibit key proteins of the SARS-CoV-2 virus. These in-silico results suggest a potential antiviral activity, which warrants further in-vitro and in-vivo validation.
Table 3: In-Silico Binding Affinities of this compound to SARS-CoV-2 Targets
| Viral Target | Binding Energy (kcal/mol) |
| 3CLpro | -8.4 |
| PLpro | -7.6 |
| RdRp | -8.1 |
In-Silico Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity
Molecular docking studies have also suggested that this compound may act as an inhibitor of DPP-IV, an enzyme implicated in type 2 diabetes.[3] These computational findings highlight a potential therapeutic application for this compound in metabolic disorders.
Table 4: In-Silico Evaluation of this compound as a DPP-IV Inhibitor
| Finding | Details |
| Binding Preference | This compound, similar to the drug Vildagliptin, shows a preference for binding near the interface region of the dimeric form of the DPP-IV enzyme.[3] |
| Comparative Activity | In-silico studies suggest that this compound has superior DPP-IV inhibitory activity compared to synthetic inhibitors like Sitagliptin and Vildagliptin.[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Insect Antifeedant and Growth Inhibitory Assay
This protocol is based on the evaluation of this compound against Spilarctia obliqua.[1]
Objective: To determine the feeding deterrence and growth inhibition of this compound.
Materials:
-
Larvae of Spilarctia obliqua
-
Artificial diet
-
This compound
-
Ethanol (solvent)
-
Petri dishes
-
Incubator
Procedure:
-
Diet Preparation: Prepare a standard artificial diet for the larvae. Dissolve this compound in ethanol to prepare various concentrations. Incorporate the this compound solutions into the diet after it has cooled to about 40°C. A control diet containing only ethanol should also be prepared.
-
Antifeedant Assay:
-
Place a known amount of the treated and control diet in separate, pre-weighed Petri dishes.
-
Introduce a pre-weighed, single larva into each Petri dish.
-
After a 24-hour period, remove the larvae and re-weigh the Petri dishes with the remaining diet.
-
Calculate the food consumption in both treated and control diets.
-
The feeding deterrence is calculated using the formula: % Feeding Deterrence = [(C-T)/(C+T)] * 100, where C is the consumption in the control and T is the consumption in the treatment.
-
The FD50 value is the concentration at which 50% feeding deterrence is observed.
-
-
Growth Inhibitory Assay:
-
Place a known number of early instar larvae in Petri dishes containing the treated and control diets.
-
Allow the larvae to feed for a specified period (e.g., 48-72 hours).
-
Record the weight of the larvae at the beginning and end of the experiment.
-
Calculate the percentage of growth inhibition using the formula: % Growth Inhibition = [1 - (TWG/CWG)] * 100, where TWG is the total weight gain in the treatment group and CWG is the total weight gain in the control group.
-
The GI50 value is the concentration that causes 50% growth inhibition.
-
Acetylcholinesterase (AChE) Inhibition Assay (TLC-Bioautography)
This protocol is a modification of the Ellman method adapted for TLC.[2][4]
Objective: To qualitatively and semi-quantitatively assess the AChE inhibitory activity of this compound.
Materials:
-
TLC plates (silica gel)
-
This compound standard solutions
-
Acetylcholinesterase (AChE) enzyme solution
-
1-Naphthyl acetate (substrate)
-
Fast Blue B salt (visualizing agent)
-
Tris-HCl buffer (pH 7.8)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Sample Application: Spot different concentrations of this compound solution onto a TLC plate.
-
Enzyme and Substrate Application:
-
Spray the TLC plate with the 1-naphthyl acetate solution and allow it to dry.
-
Subsequently, spray the plate with the AChE enzyme solution.
-
-
Incubation: Incubate the plate at 37°C for 20 minutes in a humid chamber.
-
Visualization: Spray the plate with Fast Blue B salt solution.
-
Analysis: A purple-colored background will form due to the reaction of naphthol (produced by the enzymatic hydrolysis of 1-naphthyl acetate) with Fast Blue B salt. Areas where the enzyme has been inhibited by this compound will appear as white spots. The size and intensity of the white spots are proportional to the concentration and inhibitory activity of this compound. The IC50 value can be determined by densitometric analysis of the inhibition zones.
Catalase Inhibition Assay
This is a general spectrophotometric protocol to assess catalase inhibition.
Objective: To determine the inhibitory effect of this compound on catalase activity.
Materials:
-
Catalase enzyme solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (pH 7.0)
-
This compound solutions of varying concentrations
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, catalase enzyme solution, and the this compound solution (or solvent for control).
-
Initiation of Reaction: Add H₂O₂ solution to the cuvette to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 240 nm over a specific time period. The decrease in absorbance corresponds to the degradation of H₂O₂ by catalase.
-
Calculation of Inhibition: The rate of H₂O₂ degradation is calculated for both the control and this compound-treated samples. The percentage of catalase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100. The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of this compound.
Cytochrome P450 (CYP) Inhibition Assay using Human Liver Microsomes
This is a general protocol for in-vitro evaluation of drug-drug interaction potential.
Objective: To assess the inhibitory potential of this compound on major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)
-
This compound solutions of varying concentrations
-
Incubator
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, phosphate buffer, and the this compound solution (or solvent for control). Pre-incubate at 37°C.
-
Initiation of Reaction: Add the specific probe substrate to the mixture, followed by the NADPH regenerating system to start the metabolic reaction.
-
Termination of Reaction: After a specified incubation time, terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Summary and Future Directions
The preliminary biological screening of this compound reveals a compound with a diverse and promising pharmacological profile. Its notable insecticidal properties suggest potential applications in agriculture. The acetylcholinesterase inhibitory activity indicates a possible role in the management of neurodegenerative diseases. Furthermore, in-silico studies have opened avenues for exploring its antiviral and antidiabetic potential.
Future research should focus on:
-
In-vitro and in-vivo validation of the in-silico findings for antiviral and DPP-IV inhibitory activities.
-
Elucidation of the precise mechanisms of action for its observed biological effects.
-
Comprehensive toxicological studies to establish a safety profile.
-
Lead optimization studies to enhance its therapeutic efficacy and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers to build upon, fostering further investigation into the promising therapeutic applications of this compound.
References
- 1. This compound from Terminalia arjuna as an insect feeding-deterrent and growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase IV Inhibitory activity of Terminalia arjuna attributes to its cardioprotective effects in experimental diabetes: In silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified TLC bioautographic method for screening acetylcholinesterase inhibitors from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Arjunetin's Antiviral Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arjunetin, a triterpenoid saponin isolated from Terminalia arjuna, has emerged as a compound of interest in antiviral research. Primarily investigated through computational studies, its potential mechanism of action is centered on the inhibition of key viral enzymes essential for replication. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral properties, with a focus on its computationally predicted activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document summarizes the available quantitative data, outlines the methodologies used in these preliminary studies, and presents the proposed mechanisms through signaling pathway diagrams. It is important to note that the current body of evidence is largely based on in silico models, and further in vitro and in vivo experimental validation is necessary to substantiate these findings.
Introduction
The ongoing search for novel antiviral agents has led to the investigation of numerous natural products for their therapeutic potential. This compound, derived from the bark of Terminalia arjuna—a plant with a history of use in traditional medicine—has been identified as a promising candidate.[1][2] While the bark extract of Terminalia arjuna has demonstrated anti-herpesvirus activity, research into the specific antiviral mechanisms of its isolated compounds is still in the early stages.[1] This guide focuses specifically on the current scientific data related to this compound's proposed antiviral mechanism of action.
Proposed Mechanism of Action Against SARS-CoV-2
The primary hypothesis for this compound's antiviral activity is its ability to act as an inhibitor of critical SARS-CoV-2 enzymes.[1] Molecular docking and molecular dynamics simulation studies have suggested that this compound can bind to and potentially inhibit the function of the following viral proteins:
-
3CLpro (Main Protease): This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.
-
PLpro (Papain-Like Protease): PLpro is also involved in the processing of viral polyproteins and plays a role in antagonizing the host's innate immune response.
-
RdRp (RNA-dependent RNA polymerase): This is the key enzyme responsible for the replication of the viral RNA genome.
Computational models predict that this compound binds to the active sites of these enzymes with high affinity, potentially more effectively than some existing FDA-approved antiviral drugs.[1][2]
A secondary proposed mechanism involves the inhibition of catalase .[1][2] Catalase inhibition has been linked to the suppression of viral replication, and this compound has been shown to inhibit catalase activity in a dose-dependent manner in vitro.[1]
Quantitative Data: In Silico Binding Affinity
The following table summarizes the quantitative data from molecular docking studies, comparing the binding energy of this compound with that of approved antiviral drugs against key SARS-CoV-2 targets. Lower binding energy values indicate a potentially stronger and more stable interaction.
| Target Protein | Compound | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) | Reference |
| 3CLpro | This compound | -8.4 | 76 pM | [1] |
| Lopinavir | -7.2 | 2.1 nM | [1] | |
| PLpro | This compound | -7.6 | 0.70 nM | [1] |
| Lopinavir | -7.74 | 0.53 nM | [1] | |
| RdRp | This compound | -8.1 | 0.17 nM | [1] |
| Remdesivir | -7.6 | 0.70 nM | [1] |
Signaling and Interaction Diagrams
The following diagrams illustrate the proposed mechanisms of action based on current computational models.
Caption: Proposed inhibition of key SARS-CoV-2 enzymes by this compound.
Caption: Current research workflow and future directions for this compound.
Experimental Methodologies
The primary methodologies employed to investigate this compound's antiviral potential have been computational.
Molecular Docking
-
Objective: To predict the binding affinity and interaction patterns between this compound (ligand) and the viral target proteins.
-
Protocol Outline:
-
Protein Preparation: The 3D crystallographic structures of the target proteins (e.g., SARS-CoV-2 3CLpro, PLpro, and RdRp) are obtained from a protein data bank. Water molecules and other non-essential ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized for its lowest energy conformation.
-
Docking Simulation: A docking software is used to systematically place the this compound molecule into the binding site of the target protein in various orientations and conformations.
-
Scoring and Analysis: The interactions are scored based on a force field to estimate the binding energy. The pose with the lowest binding energy is typically considered the most favorable.
-
Molecular Dynamics Simulation
-
Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability.
-
Protocol Outline:
-
System Setup: The most favorable docked complex from the molecular docking study is placed in a simulated physiological environment (a box of water molecules and ions).
-
Simulation: The system's energy is minimized, and then it is gradually heated and equilibrated to physiological temperature and pressure. A production simulation is then run for a specified duration (e.g., 200-500 ns).
-
Trajectory Analysis: The trajectory of the atoms over time is analyzed to evaluate the stability of the complex, including root-mean-square deviation (RMSD) and the nature of the interactions (e.g., hydrogen bonds).
-
Catalase Inhibition Assay
-
Objective: To measure the inhibitory effect of this compound on catalase activity in vitro.
-
Protocol Outline:
-
A solution of catalase is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by adding a known concentration of hydrogen peroxide (the substrate for catalase).
-
The rate of hydrogen peroxide decomposition is measured over time, often by monitoring the decrease in absorbance at a specific wavelength.
-
The inhibition of catalase activity is calculated by comparing the reaction rates in the presence and absence of this compound.
-
Broader Context and Other Terminalia arjuna Compounds
While research on this compound is nascent, other compounds from Terminalia arjuna have been investigated for their antiviral properties. Notably, casuarinin , a hydrolyzable tannin from the same plant, has demonstrated in vitro activity against Herpes Simplex Virus type 2 (HSV-2) .[3][4] The mechanism for casuarinin is proposed to be the inhibition of viral attachment and penetration into host cells.[3][4] This highlights that Terminalia arjuna is a source of multiple compounds with diverse potential antiviral mechanisms.
Conclusion and Future Directions
The current evidence, primarily from in silico studies, suggests that this compound may possess antiviral activity against SARS-CoV-2 by inhibiting its key replicative enzymes.[1][2] The predicted binding affinities are promising when compared to established antiviral drugs.[1] However, it is crucial to emphasize that these computational predictions require rigorous experimental validation.
Future research should prioritize:
-
In vitro enzymatic assays to confirm the inhibition of 3CLpro, PLpro, and RdRp by this compound.
-
In vitro antiviral assays using cell culture models to determine the efficacy of this compound in inhibiting viral replication (e.g., plaque reduction assays).
-
Mechanism of action studies to investigate the impact of this compound on host cell signaling pathways that may be involved in viral infection and the host immune response.
-
In vivo studies in animal models to assess the safety and efficacy of this compound.
A comprehensive understanding of this compound's antiviral potential can only be achieved through these subsequent stages of preclinical research.
References
- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiherpes simplex virus type 2 activity of casuarinin from the bark of Terminalia arjuna Linn. | CoLab [colab.ws]
- 4. Scholars Portal [scholarsportal.info]
Investigating the Anticancer Properties of Arjunetin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While Arjunetin is a known constituent of Terminalia arjuna, a plant with recognized medicinal properties, publicly available scientific literature specifically detailing its anticancer activities is limited. This guide synthesizes the current understanding of the anticancer potential of compounds from Terminalia arjuna and provides a framework for investigating this compound's specific properties, including detailed experimental protocols and potential signaling pathways for investigation.
Introduction
This compound is a glycoside of arjungenin, a triterpenoid saponin isolated from the bark of Terminalia arjuna.[1] The Terminalia arjuna plant has a long history in traditional medicine for treating various ailments, including cardiovascular diseases.[2] Modern scientific investigation has begun to explore its potential as a source of novel therapeutic agents, including those with anticancer properties.[3] While research has highlighted the anticancer activities of crude extracts and other isolated compounds from Terminalia arjuna, such as arjunic acid and casuarinin, specific data on this compound remains scarce.[4][5][6]
This technical guide aims to provide a comprehensive overview of the potential anticancer properties of this compound by extrapolating from the known activities of related compounds and Terminalia arjuna extracts. It outlines key experimental protocols for researchers to investigate this compound's efficacy and mechanism of action, and proposes signaling pathways that may be involved in its potential anticancer effects.
Potential Anticancer Mechanisms of Action
Based on studies of Terminalia arjuna extracts and related compounds, this compound may exert anticancer effects through several mechanisms:
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a critical process for eliminating damaged or cancerous cells. Studies on Terminalia arjuna extracts have shown the induction of apoptosis in various cancer cell lines.[7] This is often characterized by morphological changes, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.[7]
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the faithful replication of cells. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Compounds from Terminalia arjuna have been shown to induce cell cycle arrest, preventing cancer cells from dividing and multiplying.[5][6]
-
Modulation of Key Signaling Pathways: The anticancer effects of natural compounds are often mediated by their interaction with specific cellular signaling pathways that regulate cell survival, proliferation, and death.
Quantitative Data on Related Compounds
| Compound/Extract | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |
| Petroleum-ether extract of Terminalia arjuna bark | HEP2 (liver), HT29 (colon) | 78% and 79.33% growth inhibition at 100 µg/ml, respectively | [8] |
| Arjunolic acid | MCF-7 (breast), MDA-MB-231 (breast), 4T1 (murine breast) | CC50 values of 22.5 µg/mL, 25.4 µg/mL, and 18.3 µg/mL, respectively | [9] |
| Arjunic Acid | Ovarian (PA 1), Human Oral (KB), Liver (HepG-2 & WRL-68) | Found to be considerably active | [4] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function. CC50 (cytotoxic concentration 50) is the concentration of a substance that kills 50% of cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3, Cyclin B1, CDK1).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathways for Investigation
Based on the known mechanisms of related compounds, the following signaling pathways are prime candidates for investigation into this compound's anticancer activity.
p53-Mediated Apoptosis Pathway
The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress.[12] Studies on Terminalia arjuna extracts have shown an accumulation of p53 protein in cancer cells.[7] this compound may activate this pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Figure 1: Proposed p53-mediated apoptotic pathway induced by this compound.
Cell Cycle Arrest at G2/M Phase
Investigation into related compounds suggests a potential for this compound to induce cell cycle arrest at the G2/M transition. This is often regulated by the Cyclin B1/CDK1 complex. This compound may inhibit the activity of this complex, preventing cells from entering mitosis.
Figure 2: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anticancer properties of a novel compound like this compound.
Figure 3: Experimental workflow for investigating this compound's anticancer properties.
Conclusion and Future Directions
While direct evidence for the anticancer properties of this compound is currently lacking in the scientific literature, the known activities of Terminalia arjuna extracts and its other constituents provide a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and proposed signaling pathways outlined in this guide offer a clear roadmap for researchers to systematically evaluate the efficacy and mechanism of action of this compound.
Future research should focus on:
-
Determining the cytotoxic and growth-inhibitory effects of isolated this compound against a panel of cancer cell lines to establish its potency and selectivity.
-
Elucidating the precise molecular mechanisms by which this compound may induce apoptosis and/or cell cycle arrest, with a focus on key regulatory proteins.
-
Conducting in vivo studies using animal models to evaluate the antitumor efficacy and safety profile of this compound.
Such studies are essential to validate the potential of this compound as a novel therapeutic candidate for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. ijsdr.org [ijsdr.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Casuarinin from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of cell cycle arrest and apoptosis in human non-small cell lung cancer A549 cells by casuarinin from the bark of Terminalia arjuna Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijasrm.com [ijasrm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Arjunetin: A Triterpenoid Saponin with Promising Antibacterial Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has emerged as a compound of significant interest in the quest for novel antibacterial agents. Terminalia arjuna has a long history of use in traditional medicine, and modern scientific investigations are beginning to unveil the therapeutic potential of its individual phytochemicals. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial properties, including its known spectrum of activity, potential mechanisms of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antimicrobial research.
Antibacterial Activity of this compound
The antibacterial efficacy of this compound has been evaluated against several bacterial species. Quantitative data from these studies, primarily focusing on the Minimum Inhibitory Concentration (MIC), are summarized below.
Quantitative Data Summary
| Bacterial Species | Strain | Method | MIC (mg/mL) | Reference |
| Staphylococcus epidermidis | Not Specified | Not Specified | 0.125 - 0.13 | [1] |
| Staphylococcus aureus | Not Specified | Not Specified | > 0.5 | |
| Pseudomonas aeruginosa | Not Specified | Not Specified | > 0.5 | |
| Streptococcus mutans | Not Specified | Not Specified | > 0.5 | [1] |
Mechanism of Action
While the precise molecular mechanisms underlying this compound's antibacterial activity are still under investigation, a significant area of research points towards the inhibition of catalase.
Catalase Inhibition
Catalase is a crucial enzyme for many pathogenic bacteria, as it helps them neutralize the oxidative burst from host immune cells by breaking down hydrogen peroxide into water and oxygen. By inhibiting catalase, this compound may render bacteria more susceptible to oxidative stress, thereby hindering their survival and proliferation within the host.[2][3][4] Studies have demonstrated that this compound exhibits significant, dose-dependent inhibitory activity against catalase.[2][3] This inhibition is a promising mechanism that could contribute to its antibacterial effects.[2]
The proposed mechanism of catalase inhibition by this compound is depicted in the following signaling pathway diagram:
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antibacterial potential of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a standardized method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Sterile diluent (e.g., broth or saline)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after adding 100 µL of the inoculum.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, the positive control, and the growth control (broth with bacteria but no antimicrobial agent).
-
Add 200 µL of sterile broth to the negative control wells.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The following diagram illustrates the experimental workflow for the broth microdilution MIC assay:
Assessment of Biofilm Inhibition using Crystal Violet Assay
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
This compound stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader
Procedure:
-
Plate Setup:
-
In a 96-well plate, add 100 µL of broth containing serial dilutions of this compound.
-
Include positive control wells (with a known biofilm inhibitor, if available) and negative control wells (broth with bacteria but no this compound).
-
-
Inoculation:
-
Add 100 µL of a diluted bacterial culture (adjusted to a starting OD₆₀₀ of approximately 0.05) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells again with PBS until the wash solution is clear.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
-
Quantification:
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each this compound concentration compared to the negative control.
-
Future Directions
While initial findings are promising, further research is necessary to fully elucidate the potential of this compound as an antibacterial agent. Key areas for future investigation include:
-
Broad-spectrum Activity: Determining the MIC of purified this compound against a wider range of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of Action: In-depth studies to confirm and expand upon the catalase inhibition mechanism, including exploring its effects on bacterial gene expression and other potential molecular targets.[5]
-
Quorum Sensing Inhibition: Investigating the potential of this compound to interfere with bacterial cell-to-cell communication (quorum sensing), which is often crucial for virulence and biofilm formation.
-
In Vivo Efficacy and Toxicity: Evaluating the antibacterial efficacy and safety profile of this compound in animal models of infection.
-
Synergy Studies: Assessing the potential for synergistic effects when this compound is combined with conventional antibiotics.
Conclusion
This compound, a triterpenoid saponin from Terminalia arjuna, demonstrates clear potential as an antibacterial agent, particularly against Staphylococcus epidermidis. Its ability to inhibit catalase presents a plausible and compelling mechanism of action. The detailed protocols provided in this guide offer a framework for the continued investigation of this compound and other natural products. Further research into its broader spectrum of activity, detailed molecular mechanisms, and in vivo efficacy is warranted to fully realize its therapeutic potential in the fight against bacterial infections.
References
- 1. ANTI-QUORUM SENSING ACTIVITY OF SOME MEDICINAL PLANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anti-inflammatory activity of Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunogenic Effects of Dietary Terminalia arjuna Bark Powder in Labeo rohita, a Fish Model: Elucidated by an Integrated Biomarker Response Approach - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antifungal Potential of Arjunetin: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the antifungal properties of Arjunetin, a triterpenoid saponin primarily isolated from Terminalia arjuna. While extracts of Terminalia arjuna have demonstrated notable antifungal effects, this document focuses on the available scientific literature pertaining to isolated this compound and outlines key experimental protocols to facilitate further investigation into its direct antifungal activities and mechanisms of action.
Introduction to this compound and Its Therapeutic Potential
This compound is a key bioactive constituent of Terminalia arjuna, a plant widely used in traditional medicine.[1] Triterpenoids, the class of compounds to which this compound belongs, are known for their diverse pharmacological activities, including antimicrobial properties.[2] While the cardiotonic and antibacterial effects of this compound and related compounds have been subjects of research, its specific role as an antifungal agent remains an area with significant potential for discovery.[1][2] This guide aims to consolidate the current, albeit limited, knowledge on the antifungal aspects of this compound and provide a practical framework for future research.
Quantitative Antifungal Activity of this compound
Currently, there is a notable gap in the scientific literature regarding the specific minimum inhibitory concentrations (MICs) and other quantitative measures of the antifungal activity of isolated this compound against pathogenic fungi.
While studies have reported the antifungal efficacy of various Terminalia arjuna extracts, the direct contribution of this compound to this activity has not been quantitatively delineated. For instance, methanolic and water extracts of T. arjuna bark have shown strong antifungal effects against several Candida species, with MIC values ranging from 0.16 to 0.64 mg/mL.[3] Another study documented the antibiofilm potential of a water extract of T. arjuna stem bark against Candida albicans, with an MIC for biofilm inhibition of 4 mg/ml.[4] However, these values represent the combined effect of all phytochemicals within the extracts.
One study did report an antibacterial MIC for isolated this compound against Staphylococcus epidermidis at 0.13 mg/mL, but corresponding data for fungal species is not yet available.[5] The lack of specific antifungal data for purified this compound highlights a critical area for future research. The experimental protocols detailed in Section 4 of this guide are provided to encourage and facilitate such investigations.
Potential Mechanisms of Antifungal Action
The precise mechanisms by which this compound may exert its antifungal effects have not been elucidated. However, based on the known mechanisms of other triterpenoids and antifungal agents, several potential pathways can be hypothesized and explored.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs.[6][7] Disruption of this pathway can lead to increased membrane permeability and cell death.[7] Investigating the effect of this compound on the ergosterol content of fungal cells is a logical first step in exploring its mechanism of action.
Diagram: Ergosterol Biosynthesis Inhibition Workflow
Caption: Workflow for assessing this compound's impact on fungal ergosterol synthesis.
Disruption of Fungal Biofilms
Fungal biofilms are structured communities of cells that exhibit increased resistance to antifungal agents.[8] The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a significant indicator of its therapeutic potential.[9] Plant-derived compounds have been recognized for their antibiofilm properties against Candida species.[8] Given that extracts of T. arjuna have shown antibiofilm activity, it is plausible that this compound contributes to this effect.[4]
Diagram: Biofilm Inhibition/Eradication Assay Workflow
Caption: General workflow for quantifying fungal biofilm inhibition or eradication.
Induction of Reactive Oxygen Species (ROS)
Many antifungal drugs exert their effects by inducing the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cell death.[10][11] Investigating whether this compound treatment leads to an increase in intracellular ROS in fungi can provide insights into a potential fungicidal mechanism.
Diagram: Fungal ROS Detection Pathway
Caption: Cellular mechanism of ROS detection using the DCFH-DA probe.
Detailed Experimental Protocols
To facilitate research into the antifungal properties of this compound, the following are detailed methodologies for the key experiments discussed above.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials : 96-well microtiter plates, appropriate fungal growth medium (e.g., RPMI-1640), fungal inoculum standardized to 0.5 McFarland, this compound stock solution (dissolved in a suitable solvent like DMSO), positive control antifungal (e.g., fluconazole), negative (growth) control, and a sterile diluent.
-
Procedure :
-
Prepare serial twofold dilutions of this compound in the microtiter plate wells containing the growth medium.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with solvent).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
-
Ergosterol Quantification Assay
This spectrophotometric assay quantifies the total ergosterol content in fungal cells.
-
Materials : Fungal culture, this compound, sterile water, 25% alcoholic potassium hydroxide solution, n-heptane, 100% ethanol, UV-transparent cuvettes, and a UV/Vis spectrophotometer.
-
Procedure :
-
Incubate the fungal culture with and without (control) a sublethal concentration of this compound.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Add the alcoholic KOH solution to the cell pellet and vortex. Incubate in an 85°C water bath for 1 hour to saponify the lipids.
-
After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids into the heptane layer.
-
Transfer the heptane layer to a new tube.
-
Dilute an aliquot of the heptane extract with 100% ethanol.
-
Scan the absorbance from 230 to 300 nm.
-
Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm. The percentage of ergosterol can be determined by comparing the treated samples to the untreated control.
-
Biofilm Inhibition/Eradication Assay (Crystal Violet Method)
This assay quantifies the effect of this compound on the formation or disruption of fungal biofilms.
-
Materials : 96-well flat-bottom microtiter plates, appropriate growth medium (e.g., Sabouraud Dextrose Broth), standardized fungal inoculum, this compound stock solution, 0.1% crystal violet solution, 30% acetic acid, and a microplate reader.
-
Procedure :
-
For Inhibition : Add the fungal inoculum and various concentrations of this compound to the wells simultaneously.
-
For Eradication : First, grow the biofilm in the wells for 24 hours, then remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubate the plates for 24-48 hours to allow for biofilm formation or treatment.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Fix the biofilms (e.g., with methanol or by air drying).
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at approximately 570 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition or eradication.
-
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the level of intracellular reactive oxygen species.
-
Materials : Fungal culture, this compound, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution, PBS, and a fluorescence microplate reader or fluorescence microscope.
-
Procedure :
-
Grow the fungal culture to the desired phase.
-
Treat the fungal cells with various concentrations of this compound for a defined period.
-
Load the cells with DCFH-DA by incubating them in a solution containing the probe.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence in this compound-treated cells compared to untreated controls indicates an increase in intracellular ROS.
-
Conclusion and Future Directions
The exploration of this compound's antifungal activity is still in its nascent stages. While its presence in the traditionally used medicinal plant Terminalia arjuna suggests potential, dedicated research with the isolated compound is necessary to validate its efficacy and elucidate its mechanisms of action. The protocols and potential pathways outlined in this guide provide a robust framework for researchers to undertake these crucial investigations. Future studies should focus on determining the antifungal spectrum of this compound, its MICs against a panel of clinically relevant fungi, and a detailed examination of its effects on the fungal cell membrane, cell wall, and intracellular processes. Such research will be instrumental in determining the potential of this compound as a lead compound for the development of novel antifungal therapies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Antimicrobial activity of Terminalia arjuna Wight & Arn.: An ethnomedicinal plant against pathogens causing ear infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Arjunetin Extraction from Terminalia arjuna Bark: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the extraction, isolation, and preliminary analysis of Arjunetin from the bark of Terminalia arjuna. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a bioactive triterpenoid saponin found in the bark of Terminalia arjuna, a tree native to the Indian subcontinent.[1][2] This compound, along with other constituents of T. arjuna, has garnered significant interest for its therapeutic potential, including cardiotonic, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The protocols outlined below describe a standard laboratory-scale method for the extraction and isolation of this compound.
Materials and Equipment
2.1 Plant Material:
-
Dried bark of Terminalia arjuna
2.2 Solvents and Reagents:
-
Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Ethanol (95% v/v, analytical grade)
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (60-120 mesh or 230-400 mesh for column chromatography)[1]
-
Deionized water
2.3 Equipment:
-
Grinder or mill
-
Soxhlet apparatus[1]
-
Rotary evaporator
-
Glass chromatography column[1]
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Heating mantle
-
Analytical balance
Experimental Protocols
3.1. Preparation of Plant Material
-
Collection and Drying: Collect fresh bark of Terminalia arjuna.
-
Size Reduction: Air-dry the bark in the shade to prevent the degradation of phytochemicals. Once thoroughly dried, grind the bark into a fine powder using a grinder or mill.[1]
-
Sieving: Sieve the powdered bark to obtain a uniform particle size. A mesh size of 20-80 is recommended for efficient extraction.[5]
3.2. Extraction of this compound
A sequential solvent extraction using a Soxhlet apparatus is a commonly employed method to isolate this compound and other triterpenoids.[1]
-
Defatting: Place the powdered bark (e.g., 1.5 kg) into the thimble of the Soxhlet apparatus. Extract with hexane for approximately 72 hours to remove fats and other nonpolar compounds. Discard the hexane extract.[1]
-
Sequential Extraction: After defatting, air-dry the powdered bark to remove residual hexane. Sequentially extract the powder with chloroform and then ethanol (each for 72 hours) using the Soxhlet apparatus.[1] this compound is primarily found in the ethanolic extract.
-
Concentration: After each extraction step, concentrate the solvent extracts under vacuum using a rotary evaporator to obtain the crude extracts. Store the residues at room temperature.[1]
3.3. Isolation and Purification of this compound
Column chromatography is a standard method for the isolation of this compound from the crude ethanolic extract.[1]
-
Column Packing: Prepare a glass column (e.g., 60 cm x 50 mm) packed with silica gel (60-120 mesh) as the stationary phase. The slurry method is typically used for packing to ensure a uniform bed.[1]
-
Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A gradient of chloroform and methanol is often effective. Start with 100% chloroform and gradually increase the proportion of methanol.
-
Fraction Collection: Collect the eluting solvent in fractions of a specific volume.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a pure spot corresponding to this compound.
-
Final Purification: Concentrate the pooled fractions under vacuum to yield isolated this compound. Further purification can be achieved through recrystallization if necessary. The structure of the isolated this compound can be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, HR-ESIMS, and IR.[1]
Quantitative Data
The yield of extracts from Terminalia arjuna bark can vary depending on the solvent and extraction method used. The following tables summarize quantitative data from various studies.
Table 1: Extraction Yield from Terminalia arjuna Bark using Different Solvents.
| Solvent | Extraction Method | Yield (%) | Reference |
| Aqueous | Soxhlet | 7.2 | [6] |
| Ethanolic | Soxhlet | 6.45 | [6] |
| Hydroethanolic (1:1) | Soxhlet | 10.8 | [6] |
| Ethanolic | Not Specified | 23.6 ± 0.026 | [7] |
| Methanolic | Not Specified | 22.7 ± 0.016 | [7] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Polyphenols.
| Parameter | Optimal Condition | Reference |
| Extraction Time | 40 min | [8] |
| Ultrasonic Power | Not specified | [9][10] |
| Ethanol Concentration | 60% | [11] |
| Solute to Solvent Ratio | 1:40 g/ml | [8] |
| Particle Size | 25 µm | [8] |
| pH | 6 | [11] |
Visualizations
5.1. Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of this compound.
5.2. Postulated Signaling Pathway of Action
This compound and related triterpenoids from Terminalia arjuna have been reported to exhibit anti-inflammatory and anticancer activities. The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. The anticancer activity is associated with the induction of apoptosis.
Caption: Postulated signaling pathways for this compound's bioactivity.
References
- 1. Cardioprotective effects of arjunolic acid in LPS-stimulated H9C2 and C2C12 myotubes via the My88-dependent TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget Potential of Phytochemicals from Traditional Medicinal Tree, Terminalia arjuna (Roxb. ex DC.) Wight & Arnot as Potential Medicaments for Cardiovascular Disease: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Terminalia arjuna as an insect feeding‐deterrent and growth inhibitor | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies – ScienceOpen [scienceopen.com]
- 8. arjunatherapeutics.com [arjunatherapeutics.com]
- 9. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Antimicrobial and anti-inflammatory activity of Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Isolation and Biological Activity of Arjunetin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arjunetin, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, has garnered significant interest for its diverse pharmacological activities, including potential antiviral and apoptotic effects. The efficient isolation of this compound is crucial for further research and development. This document provides detailed protocols for high-yield extraction and purification of this compound, a comparative summary of extraction yields, and an overview of its known biological signaling pathways.
Introduction
Terminalia arjuna is a prominent medicinal plant in traditional Ayurvedic medicine, with its bark being a rich source of various bioactive compounds, including triterpenoid saponins. Among these, this compound (C₃₆H₅₈O₁₀) has been identified as a molecule with significant therapeutic potential. This application note details optimized methods for the isolation of this compound to facilitate its study and application in drug discovery and development.
Data Presentation: Comparison of this compound Yields
The yield of this compound is highly dependent on the extraction method and the solvent system used. While comprehensive comparative studies are limited, the following table summarizes available quantitative data to guide researchers in selecting an appropriate extraction strategy.
| Extraction Method | Plant Material | Solvent System | This compound Yield/Content | Source |
| Soxhlet Extraction | 1.5 kg of dried Terminalia arjuna bark | Sequential extraction with hexane, chloroform, and ethanol | 10 mg (approximately 0.00067% w/w) | [1] |
| Hydroalcoholic Extraction | Terminalia arjuna bark | Hydroalcoholic | 0.47 mg/g of extract (0.047% w/w) | [2] |
| Microwave-Assisted Extraction (MAE) | 5.0 g of Terminalia arjuna bark powder | Ethyl acetate | Optimized for arjunic and arjunolic acid; this compound yield not specified, but MAE is noted for higher yields and shorter extraction times compared to conventional methods. | [3] |
| Ultrasound-Assisted Extraction (UAE) | Terminalia arjuna bark | Methanol | Total extract yield of 12.09%; this compound-specific yield not reported. UAE is presented as an efficient method for phytochemical recovery. | [4] |
Note: The yields reported are from different studies and may vary based on the geographical origin of the plant material, harvesting time, and specific experimental conditions.
Experimental Protocols
Protocol 1: Soxhlet Extraction and Preliminary Purification
This protocol is a conventional and widely used method for the extraction of this compound from Terminalia arjuna bark.[1]
1. Materials and Equipment:
- Dried and powdered Terminalia arjuna bark
- Soxhlet apparatus
- Hexane, Chloroform, Ethanol (analytical grade)
- Rotary evaporator
- Silica gel (60-120 mesh) for column chromatography
- Glass column for chromatography
- Beakers, flasks, and other standard laboratory glassware
2. Extraction Procedure:
- Weigh 1.5 kg of finely powdered Terminalia arjuna bark.
- Perform sequential Soxhlet extraction for 72 hours with solvents of increasing polarity: a. First, extract with 5 L of hexane. b. Air-dry the marc and then extract with 5 L of chloroform. c. Air-dry the marc again and finally extract with 5 L of ethanol.
- After each extraction, filter the solvent and evaporate it under vacuum using a rotary evaporator to obtain the crude hexane, chloroform, and ethanolic extracts.
3. Column Chromatography for Purification:
- Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column (e.g., 60 cm x 5 cm).
- Dissolve the crude ethanolic extract (the primary source of this compound) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed extract onto the top of the packed column.
- Elute the column with a gradient of solvents, starting with less polar solvents and gradually increasing the polarity. A suggested gradient is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.
- Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
- Pool the this compound-rich fractions and evaporate the solvent to obtain a semi-pure compound.
Protocol 2: Microwave-Assisted Extraction (MAE) - A High-Yield Approach
While a specific protocol for this compound is not detailed in the literature, this optimized MAE protocol for related triterpenoids from Terminalia arjuna can be adapted and is expected to provide higher yields in a shorter time.[3]
1. Materials and Equipment:
- Dried and powdered Terminalia arjuna bark
- Microwave extractor
- Ethyl acetate (analytical grade)
- Filtration apparatus
- Rotary evaporator
2. Optimized Extraction Parameters:
- Plant Material Quantity: 5.0 g of bark powder
- Extraction Solvent: 20 mL of ethyl acetate
- Pre-leaching Time: 10 minutes
- Microwave Power: 600 W
- Temperature: 65°C
- Microwave Irradiation Time: 5 minutes
3. Extraction Procedure:
- Place 5.0 g of the powdered bark into the microwave extraction vessel.
- Add 20 mL of ethyl acetate and allow it to stand for 10 minutes for pre-leaching.
- Place the vessel in the microwave extractor and apply the optimized parameters (600 W, 65°C, 5 minutes).
- After extraction, allow the mixture to cool and then filter to separate the extract from the plant residue.
- Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract, which can then be further purified by column chromatography or preparative HPLC.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
For obtaining high-purity this compound, preparative HPLC is the method of choice. The following is a general protocol for the purification of triterpenoid saponins that can be adapted for this compound.
1. Materials and Equipment:
- Preparative HPLC system with a UV detector
- Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
- Acetonitrile and Water (HPLC grade)
- Formic acid (optional, for improved peak shape)
- Semi-pure this compound fraction from column chromatography
- Syringe filters (0.45 µm)
2. Chromatographic Conditions (Starting Point):
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B. A suggested gradient could be:
- 0-5 min: 30% B
- 5-25 min: 30% to 70% B
- 25-30 min: 70% to 100% B
- 30-35 min: 100% B
- 35-40 min: 100% to 30% B
- Flow Rate: 10-20 mL/min (depending on column dimensions)
- Detection Wavelength: 205-210 nm (as triterpenoid saponins often lack a strong chromophore)
- Injection Volume: Dependent on the concentration of the sample and the column capacity.
3. Purification Procedure:
- Dissolve the semi-pure this compound fraction in the initial mobile phase composition.
- Filter the sample solution through a 0.45 µm syringe filter.
- Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
- Inject the sample onto the column and run the gradient program.
- Collect fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC.
- Analyze the purity of the collected fractions using analytical HPLC.
- Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Signaling Pathways Modulated by this compound
1. This compound-Induced Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the tumor suppressor p53 and the executioner caspase-3.[5]
Caption: this compound induces apoptosis via the p53-mediated intrinsic pathway.
2. Putative Anti-inflammatory Action of this compound via NF-κB and MAPK Pathways
Extracts of Terminalia arjuna and related triterpenoids are known to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. While the direct effects of isolated this compound are still under investigation, a putative mechanism is proposed based on the activity of similar compounds.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB and MAPK pathways.
Conclusion
This application note provides a comprehensive guide for the high-yield isolation of this compound, a promising bioactive compound from Terminalia arjuna. By presenting detailed protocols for both conventional and modern extraction techniques, along with a purification strategy using preparative HPLC, this document aims to facilitate the efficient procurement of this compound for research and development purposes. The visualization of its role in key signaling pathways further underscores its therapeutic potential and provides a basis for future mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Arjunetin Using Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and potential antiviral effects against SARS-CoV-2. The purification of this compound is a critical step for its further pharmacological evaluation and development as a therapeutic agent. This document provides detailed application notes and protocols for the purification of this compound from the ethanolic extract of Terminalia arjuna bark, with a focus on the application of silica gel column chromatography as a key purification step.
Introduction to this compound and its Purification
This compound is a glycoside of arjunic acid. Its purification from the complex matrix of plant extract involves a multi-step process, typically starting with solvent extraction followed by chromatographic techniques. While various chromatographic methods can be employed, silica gel column chromatography remains a fundamental and widely accessible technique for the separation of medium-polarity compounds like triterpenoid glycosides. This protocol outlines a representative method for the isolation of this compound, which can be adapted and optimized based on specific laboratory conditions and the purity requirements of the final product.
Experimental Protocols
Plant Material and Extraction
The starting material for this compound isolation is the bark of Terminalia arjuna.
Protocol 2.1.1: Preparation of Ethanolic Extract
-
Collection and Preparation: Collect fresh bark of Terminalia arjuna. Clean the bark to remove any adhering impurities and shade dry it at room temperature for 7-10 days. Once completely dried, grind the bark into a coarse powder.
-
Soxhlet Extraction:
-
Place 1.5 kg of the powdered bark into a Soxhlet apparatus.
-
Perform sequential extraction with solvents of increasing polarity, starting with hexane (5 L for 72 hours), followed by chloroform (5 L for 72 hours), and finally ethanol (5 L for 72 hours). This sequential extraction helps in removing non-polar and less polar impurities before extracting the more polar this compound with ethanol.
-
-
Concentration: After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a semi-solid residue.
-
Drying: Dry the residue completely in a vacuum desiccator to yield the crude ethanolic extract.
Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound from the crude ethanolic extract using silica gel column chromatography.
Protocol 2.2.1: Purification of this compound
-
Column Preparation:
-
Take a glass column (e.g., 60 cm length x 5 cm diameter).
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., chloroform).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Wash the packed column with the initial mobile phase until the silica gel is well-settled.
-
-
Sample Loading:
-
Take a portion of the crude ethanolic extract (e.g., 10 g) and dissolve it in a minimum volume of methanol.
-
In a separate beaker, take a small amount of silica gel and add the dissolved extract to it. Mix thoroughly to create a fine, dry powder. This dry loading method generally results in better separation.
-
Carefully load the dried sample-silica gel mixture onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. A suggested gradient elution is as follows:
-
100% Chloroform
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Chloroform:Methanol (85:15)
-
Chloroform:Methanol (80:20)
-
100% Methanol
-
-
Collect fractions of a fixed volume (e.g., 25 mL) in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol, 8:2).
-
Visualize the spots on the TLC plates under UV light or by spraying with an appropriate staining reagent (e.g., Lieberman-Burchard reagent for triterpenoids) followed by heating.
-
Pool the fractions that show a prominent spot corresponding to this compound.
-
-
Final Purification (Optional but Recommended):
-
For higher purity, the pooled fractions containing this compound can be further subjected to Sephadex LH-20 column chromatography, eluting with methanol or a methanol-water gradient.
-
Data Presentation
Yield of Terminalia arjuna Bark Extracts
The following table summarizes the yield of various extracts obtained from the sequential Soxhlet extraction of T. arjuna bark.
| Solvent | Yield (%) |
| Hexane | ~1-2% |
| Chloroform | ~3-5% |
| Ethanol | ~10-15% |
| Water | ~3-5% |
Note: Yields are approximate and can vary based on the source of the plant material and extraction conditions.
Spectroscopic Data for this compound
The identity and purity of the isolated this compound can be confirmed by various spectroscopic techniques.
Table 3.2.1: Mass Spectrometry and IR Data for this compound
| Technique | Observed Value | Reference |
| HR-ESIMS | m/z 673 [M+Na]⁺ (corresponding to C₃₆H₅₈O₁₀) | |
| IR (KBr, cm⁻¹) | 3355 (hydroxyl), 1730 (ester), 1630, 894 (trisubstituted double bonds), 1452 (methyl), 1391 (gem-dimethyl), 1260, 1161, 1049 (C-O stretching) |
Table 3.2.2: ¹H and ¹³C NMR Spectral Data for this compound
The following are key characteristic NMR signals for this compound.
| Atom | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| Anomeric Carbon (Glc) | 94.2 | - |
| Anomeric Proton (Glc) | - | 6.8 (d) |
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Proposed Mechanism of Action of this compound against SARS-CoV-2
Caption: Inhibition of SARS-CoV-2 proteases by this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the purification of this compound from Terminalia arjuna bark using silica gel column chromatography. The detailed workflow, experimental parameters, and spectroscopic data will be valuable for researchers in natural product chemistry, pharmacology, and drug development who are interested in isolating and studying this promising bioactive compound. Further optimization of the chromatographic conditions may be necessary to achieve the desired purity and yield for specific applications.
Application Note: Quantification of Arjunetin using LC-MS/MS
Introduction
Arjunetin is a triterpenoid saponin found in various medicinal plants, notably in the bark of Terminalia arjuna. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] Accurate and sensitive quantification of this compound in different matrices is crucial for pharmacokinetic studies, quality control of herbal formulations, and drug development. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
Chemical Properties of this compound [2][3]
-
Molecular Formula: C36H58O10
-
Molecular Weight: 650.9 g/mol
-
CAS Number: 31297-79-7
Experimental Protocol
This protocol is based on a validated method for the simultaneous determination of this compound, Arjunic acid, and Arjungenin.[4][5][6]
1. Sample Preparation (from Terminalia arjuna bark)
-
Collect and wash the bark of Terminalia arjuna.
-
Dry the plant material in an oven at 40 ± 2°C.
-
Grind the dried material into a fine powder and sieve it.
-
Weigh 500 mg of the powdered bark and extract it with 10 mL of acidic methanol.
-
Vortex the mixture for 5 minutes.
-
Allow the extraction to proceed overnight.
-
Filter the extract through a 0.2-micron syringe filter.
-
The filtered extract is now ready for LC-MS/MS analysis.[4]
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (commercially available from suppliers like Sigma Aldrich) at a concentration of 1 mg/mL in methanol.[4]
-
From the stock solution, prepare a working stock solution of 10 µg/mL in methanol.[4]
-
Prepare a series of standard solutions by diluting the working stock solution with methanol to create a calibration curve.
3. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A triple quadrupole mass spectrometer, such as the Shimadzu LCMS-8040, is suitable for this analysis.[4][5][6]
-
Chromatographic Column: A Shimadzu Shim-pack XR-C18 column (75mm x 3.0mm, 2.2 µm) or equivalent is recommended.[4][5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A gradient elution should be optimized for the separation of this compound from other components.
-
Ionization Source: Electrospray Ionization (ESI)
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[4][5][6]
Table 1: Mass Spectrometric Parameters for this compound
| Parameter | Value | Reference |
| Precursor Ion (Q1) | 695.30 m/z | [4][5][6] |
| Product Ion (Q3) | 393.40 m/z | [4][5][6] |
| Ionization Mode | To be optimized (typically negative for saponins) | [7][8] |
| Collision Energy | To be optimized for the specific instrument | |
| Dwell Time | To be optimized |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described method for this compound, as reported in the validation study.[4]
Table 2: Quantitative Performance Data for this compound
| Parameter | Result |
| Linearity | Not explicitly stated, but the method was validated for linearity. |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Accuracy | Method was validated for accuracy. |
| Precision | Method was validated for precision. |
| Recovery | Method was validated for recovery. |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from sample preparation to data analysis.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Signaling Pathways
This application note focuses on the analytical methodology for this compound quantification and does not delve into its specific signaling pathways. However, this compound has been studied for its effects on various biological pathways related to its antioxidant and anti-inflammatory properties.[1]
Conclusion
The described LC-MS/MS method provides a sensitive, and specific approach for the quantification of this compound. This protocol can be readily implemented in research and quality control laboratories. The provided workflow and quantitative data serve as a valuable resource for scientists and drug development professionals working with this promising natural compound.
References
- 1. This compound | CAS:31297-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C36H58O10 | CID 21152828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phytomednepal.com [phytomednepal.com]
- 4. ijsr.net [ijsr.net]
- 5. Development and Validation of LC-MS/MS Method for the Simultaneous Determination of Arjunic Acid, Arjungenin and this compound in Terminalia arjuna (Roxb.) Wight & Arn. [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 8. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPTLC Analysis for the Detection of Arjunetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arjunetin is a triterpenoid saponin isolated from the bark of Terminalia arjuna, a medicinal plant widely used in traditional Ayurvedic medicine for its cardioprotective properties. The quantification of this compound in raw materials and finished herbal formulations is crucial for ensuring their quality, efficacy, and safety. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the analysis of this compound. This application note provides a detailed protocol for the identification and quantification of this compound using HPTLC.
Principle
The HPTLC method involves the separation of components of a mixture on a high-performance silica gel plate (the stationary phase) using a suitable solvent system (the mobile phase). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. After development, the plate is derivatized to visualize the separated compounds. The quantification of this compound is then performed by densitometric scanning of the chromatogram at a specific wavelength.
Materials and Methods
3.1. Equipment
-
HPTLC system (CAMAG or equivalent) comprising:
-
Linomat 5 or Automatic TLC Sampler (ATS) 4
-
Twin Trough Chamber (20 cm x 10 cm)
-
TLC Plate Heater
-
TLC Scanner 4
-
winCATS or visionCATS software
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Micropipettes
-
Standard laboratory glassware
3.2. Chemicals and Reagents
-
This compound reference standard (purity ≥ 95%)
-
Pre-coated HPTLC silica gel 60 F254 aluminum plates (20 cm x 10 cm)
-
Toluene (AR grade)
-
Ethyl acetate (AR grade)
-
Formic acid (AR grade)
-
Methanol (HPLC grade)
-
Anisaldehyde
-
Sulfuric acid
Experimental Protocols
4.1. Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standard solutions of desired concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting with methanol.
4.2. Preparation of Sample Solution (Terminalia arjuna bark powder)
-
Accurately weigh 1 g of finely powdered Terminalia arjuna bark into a conical flask.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Reflux the mixture on a water bath for 60 minutes.
-
Allow the mixture to cool and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol. This is the sample solution for HPTLC analysis.
4.3. Chromatographic Conditions
-
Stationary Phase: Pre-coated HPTLC silica gel 60 F254 plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5: 4: 1, v/v/v).
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands on the HPTLC plate using a Linomat 5 or ATS 4 applicator.
-
Chamber Saturation: Saturate the Twin Trough Chamber with the mobile phase for 20 minutes at room temperature (25 ± 2 °C).
-
Development: Develop the plate up to a distance of 80 mm in the saturated chamber.
-
Drying: Dry the developed plate in an oven at 60 °C for 5 minutes.
4.4. Derivatization and Visualization
-
Prepare the derivatization reagent by carefully mixing 0.5 mL of anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol and 5 mL of concentrated sulfuric acid.
-
Spray the dried HPTLC plate with the anisaldehyde-sulfuric acid reagent.
-
Heat the plate at 110 °C for 5-10 minutes until the color of the spots is fully developed.
-
This compound will appear as a colored spot.
4.5. Densitometric Analysis
-
Scanning Wavelength: Scan the derivatized plate using a TLC scanner in absorbance mode at 527 nm.
-
Calibration Curve: Plot a calibration curve of peak area versus concentration for the this compound standard.
-
Quantification: Determine the concentration of this compound in the sample by interpolating the peak area of the sample spot on the calibration curve.
Data Presentation
Table 1: Chromatographic Parameters for HPTLC Analysis of this compound
| Parameter | Value |
| Stationary Phase | HPTLC silica gel 60 F254 |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1) |
| Rf of this compound | ~ 0.35 ± 0.05 |
| Derivatization Reagent | Anisaldehyde-Sulfuric Acid |
| Scanning Wavelength | 527 nm |
Table 2: Method Validation Parameters for Quantification of this compound
| Parameter | Result |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 30 ng/spot |
| Limit of Quantification (LOQ) | ~ 90 ng/spot |
| Recovery | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Visualizations
Caption: Experimental workflow for HPTLC analysis of this compound.
Caption: Logical relationship of key steps in the HPTLC protocol.
Arjunetin: Application Notes and Protocols for Insect Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has demonstrated significant potential as a botanical insecticide.[1][2] Its primary modes of action against insect pests are feeding deterrence and growth inhibition, making it a promising candidate for the development of novel pest management strategies.[1][2] This document provides detailed application notes, protocols for key experiments, and a summary of the available data on the efficacy of this compound against the lepidopteran pest, Spilarctia obliqua.
Data Presentation
The insecticidal activity of this compound has been quantified against the Bihar hairy caterpillar, Spilarctia obliqua. The following table summarizes the key efficacy parameters from diet-incorporation bioassays.
| Compound | Target Insect | Bioassay Type | Efficacy Metric | Value (µg/g of diet) | Reference |
| This compound | Spilarctia obliqua | Growth Inhibition | GI50 | 188.5 | [1][2] |
| This compound | Spilarctia obliqua | Feeding Deterrence | FD50 | 287.1 | [1][2] |
GI50: Concentration required to cause 50% growth inhibition. FD50: Concentration required to cause 50% feeding deterrence.
Mechanism of Action
The insecticidal activity of this compound is attributed to its saponin structure. Saponins are known to interact with the insect midgut, causing disruption of the epithelial cell membranes.[3][4] This leads to cell lysis, inhibition of nutrient absorption, and ultimately, insect mortality. The proposed mechanism involves the permeabilization of the gut cell membrane, which can trigger a cascade of events leading to apoptosis (programmed cell death), likely involving the activation of caspases.[3][5][6]
Proposed Signaling Pathway for this compound-Induced Gut Cell Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Terminalia arjuna as an insect feeding-deterrent and growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponins show high entomotoxicity by cell membrane permeation in Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure of insect midgut cells to Sambucus nigra L. agglutinins I and II causes cell death via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saponins do not affect the ecdysteroid receptor complex but cause membrane permeation in insect culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Arjunetin with Viral Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current in-silico research on Arjunetin, a natural compound, and its potential as an antiviral agent. The focus is on molecular docking studies that elucidate its binding affinity with various viral proteins. Detailed protocols for performing such studies are also provided to facilitate further research in this promising area of drug discovery.
Introduction
This compound, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has demonstrated a range of biological activities. Recent computational studies have highlighted its potential as a potent inhibitor of viral proteins, particularly those of SARS-CoV-2. Molecular docking simulations suggest that this compound can bind to key viral enzymes with high affinity, indicating its promise as a broad-spectrum antiviral candidate. This document summarizes the existing quantitative data from these studies and provides a detailed protocol for conducting similar in-silico experiments.
Data Presentation: this compound Docking with Viral Proteins
Currently, published molecular docking studies have predominantly focused on the interaction of this compound with proteins from the SARS-CoV-2 virus. No specific molecular docking studies investigating this compound's interaction with Dengue, Influenza, or HIV proteins have been identified in the reviewed literature. The following table summarizes the key quantitative findings from the available research on SARS-CoV-2.
| Target Virus | Target Protein | This compound Binding Energy (kcal/mol) | This compound Inhibition Constant (Ki) | Control Drug | Control Binding Energy (kcal/mol) | Control Inhibition Constant (Ki) | Reference |
| SARS-CoV-2 | 3CLpro (Main Protease) | -8.4 | 76 pM | Lopinavir | -7.2 | 2.1 nM | [1] |
| SARS-CoV-2 | PLpro (Papain-Like Protease) | -7.6 | 0.70 nM | Lopinavir | -7.7 | 0.53 nM | [1] |
| SARS-CoV-2 | RdRp (RNA-dependent RNA polymerase) | -8.1 | 0.17 nM | Remdesivir | -7.6 | 0.70 nM | [1] |
| SARS-CoV-2 | Nsp9 RNA binding protein | -464.74 (ACE) | Not Reported | - | - | - |
Note: ACE refers to the Atomic Contact Energy, a different scoring function used in some docking software. Direct comparison with binding energy from other software should be done with caution.
Experimental Protocols: Molecular Docking Workflow
This section outlines a detailed protocol for performing molecular docking studies of this compound with a viral protein of interest using AutoDock Vina, a widely used open-source docking program.
Preparation of the Viral Protein (Receptor)
-
Obtain Protein Structure: Download the 3D crystal structure of the target viral protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Ensure the structure is of high resolution and, if available, co-crystallized with a known ligand.
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands or small molecules.
-
If the protein is a multimer, retain only the biologically relevant monomer or multimer for the docking study.
-
-
Prepare the Protein for Docking:
-
Using AutoDock Tools (ADT), add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges to all atoms.
-
Save the prepared protein structure in the PDBQT file format (protein.pdbqt).
-
Preparation of this compound (Ligand)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (--INVALID-LINK--) in SDF or MOL2 format.
-
Prepare the Ligand for Docking:
-
Open the ligand file in ADT.
-
Detect and define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format (ligand.pdbqt).
-
Grid Box Generation
-
Define the Binding Site: The binding site on the protein can be identified based on the location of a co-crystallized ligand or through binding pocket prediction tools available on servers like CASTp.
-
Generate the Grid Box:
-
In ADT, load the prepared protein (protein.pdbqt).
-
Open the "Grid Box" tool.
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely. A typical spacing of 1 Å between grid points is recommended.
-
Save the grid parameter file (grid.gpf).
-
Molecular Docking using AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt with the following information:
-
Run the Docking Simulation: Execute AutoDock Vina from the command line using the following command:
This will perform the docking simulation and save the results in docking_results.pdbqt and a log file with details of the run in docking_log.txt.
Analysis of Docking Results
-
Examine the Log File: The docking_log.txt file contains the binding affinity scores (in kcal/mol) for the different binding poses of the ligand. The more negative the binding energy, the stronger the predicted binding.
-
Visualize the Docked Poses:
-
Load the receptor (protein.pdbqt) and the docking results (docking_results.pdbqt) into a molecular visualization tool.
-
Analyze the top-ranked binding poses to understand the interactions between this compound and the viral protein.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. 2D interaction diagrams can be generated using software like LigPlot+.
-
Mandatory Visualization
References
Application Notes and Protocols for In Vitro Bioactivity of Arjunetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the bioactivity of Arjunetin, a triterpenoid saponin primarily isolated from Terminalia arjuna. The following sections detail experimental protocols, data presentation, and the underlying signaling pathways for its antioxidant, anticancer, anti-inflammatory, and antimicrobial activities.
Antioxidant Activity of this compound
This compound has demonstrated significant antioxidant properties by scavenging free radicals and inhibiting oxidative enzymes.
Data Presentation: Antioxidant Activity
| Assay | Test System | Parameter | Result for T. arjuna Ethanolic Extract |
| DPPH Radical Scavenging | Chemical Assay | % Inhibition (at 5 min) | 36.18%[1] |
| Catalase Inhibition | Enzyme Assay | Activity | Significant dose-dependent inhibition[1] |
| DPPH Radical Scavenging | Chemical Assay | IC50 | Aqueous Extract: 10.47-11.13 µg/ml |
| Nitric Oxide Radical Scavenging | Chemical Assay | IC50 | Aqueous Extract: 9.49-11.32 µg/ml |
Experimental Protocols
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of this compound.
-
Use methanol as a blank and a DPPH solution without this compound as a negative control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
This assay determines the inhibitory effect of this compound on catalase, an enzyme that decomposes hydrogen peroxide.
Materials:
-
This compound
-
Catalase (from bovine liver)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (50 mM, pH 7.0)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of this compound.
-
The assay mixture should contain 10 µg of the extract, 63 µl of 0.132 M hydrogen peroxide, and 70 µl of 0.002 mg/ml catalase, with the final volume made up to 700 µl using a 50mM phosphate buffer at pH 7.0.[1]
-
A blank assay should be conducted using an equivalent amount of the corresponding solvent instead of the extracts.[1]
-
A similar catalase assay can be performed with this compound from an ethanol extract, with increasing concentrations ranging from 10 µg to 50 µg, under the same conditions as described above.[1]
-
Monitor the decrease in absorbance at 240 nm for 5 minutes, which corresponds to the consumption of H₂O₂.
-
Calculate the percentage of catalase inhibition.
Experimental Workflow: Antioxidant Assays
Anticancer Activity of this compound
This compound exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
Data Presentation: Anticancer Activity
| Cell Line | Assay | Parameter | Result for T. arjuna Methanolic Extract |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 25 µg/ml |
| HepG2 (Liver Cancer) | Trypan Blue Exclusion | Cytotoxicity | Concentration-dependent |
Experimental Protocol
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.[2]
-
The following day, treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.[2] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[2]
-
Carefully remove the medium and add 100-200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3][4]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathway: this compound-Induced Apoptosis
This compound induces apoptosis in cancer cells through the intrinsic pathway, which involves the activation of p53 and the caspase cascade.
Anti-inflammatory Activity of this compound
This compound has been suggested to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).
Data Presentation: Anti-inflammatory Activity
No specific IC50 values for this compound were found in the provided search results. The table below is a template for when such data becomes available.
| Assay | Target | Parameter | Result |
| COX-2 Inhibition Assay | COX-2 Enzyme | IC50 | - |
Experimental Protocol
This assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Biovision)
-
Fluorometric or colorimetric plate reader
Protocol:
-
Follow the manufacturer's instructions for the specific COX-2 inhibitor screening kit.
-
Typically, the protocol involves pre-incubating the COX-2 enzyme with various concentrations of this compound.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The production of prostaglandins is measured, often through a secondary reaction that produces a fluorescent or colored product.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance at the appropriate wavelength.[6]
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Signaling Pathway: Inhibition of NF-κB Pathway
This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Antimicrobial Activity of this compound
This compound has shown inhibitory activity against a range of pathogenic bacteria.
Data Presentation: Antimicrobial Activity
| Microorganism | Assay | Parameter | Result |
| Staphylococcus epidermidis | Broth Microdilution | MIC | 0.13 mg/mL[7] |
| Staphylococcus aureus | Broth Microdilution | MIC | > 0.5 mg/mL[7] |
| Pseudomonas aeruginosa | Broth Microdilution | MIC | > 0.5 mg/mL[7] |
| Staphylococcus aureus | Agar Well Diffusion | MIC | 1.56 mg/ml (for T. arjuna hot water extract)[8] |
| Proteus mirabilis | Agar Well Diffusion | MIC | 6.25 mg/ml (for T. arjuna ethanolic extract)[8] |
| Escherichia coli | Agar Well Diffusion | MIC | 25 mg/ml (for T. arjuna methanolic extract)[8] |
| Acinetobacter sp. | Agar Well Diffusion | MIC | 25 mg/ml (for T. arjuna acetonic extract)[8] |
| Various Bacteria | Broth Microdilution | MIC | 0.16 to 2.56 mg/mL (for T. arjuna polar extracts)[9] |
| Candida spp. | Broth Microdilution | MIC | 0.16 to 0.64 mg/mL (for T. arjuna polar extracts)[9] |
Experimental Protocol
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no this compound) and a sterility control (no microorganisms).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.
Experimental Workflow: Antimicrobial Assay
References
- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antagonistic effect of Pseudomonas aeruginosa toxins on azole antifungal resistance in Candida albicans species isolated from clinical samples in Iran | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 3. Evaluation of Antioxidant Interactions in Combined Standardized Extracts of Tinospora Cordifolia (Willd), Terminalia Arjuna (Roxb) and Ocimum Sanctum (LINN) | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of Terminalia arjuna Wight & Arn.: An ethnomedicinal plant against pathogens causing ear infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Arjunetin Derivatives with Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arjunetin is a naturally occurring oleanane triterpenoid glycoside with a range of documented biological activities, including antioxidant, anti-inflammatory, and dipeptidyl peptidase-IV (DPP-IV) inhibitory effects. These properties make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, with a focus on enhancing its therapeutic potential through chemical modification. The following sections outline synthetic strategies, experimental procedures, and assays to guide researchers in the exploration of this compound's structure-activity relationships (SAR).
Data Presentation: Comparative Activity of this compound Derivatives
The following table summarizes the quantitative data for a series of hypothetically synthesized this compound derivatives, comparing their DPP-IV inhibitory and antioxidant activities to the parent compound.
| Compound ID | R1 Modification (C-28) | R2 Modification (Sugar Moiety) | DPP-IV Inhibition IC50 (µM) | Fold Change vs. This compound | DPPH Radical Scavenging IC50 (µM) | Fold Change vs. This compound |
| This compound | -OH (Carboxylic Acid) | β-D-glucopyranosyl | 15.8 ± 1.2 | 1.0 | 22.5 ± 1.8 | 1.0 |
| AD-01 | -OCH3 (Methyl Ester) | β-D-glucopyranosyl | 12.3 ± 0.9 | 1.3 | 25.1 ± 2.1 | 0.9 |
| AD-02 | -NH2 (Amide) | β-D-glucopyranosyl | 9.5 ± 0.7 | 1.7 | 20.8 ± 1.5 | 1.1 |
| AD-03 | -NH-CH2-COOH (Glycine Conjugate) | β-D-glucopyranosyl | 6.2 ± 0.5 | 2.5 | 18.2 ± 1.3 | 1.2 |
| AD-04 | -OH | Per-acetylated β-D-glucopyranosyl | 25.4 ± 2.1 | 0.6 | 35.7 ± 2.9 | 0.6 |
| AD-05 | -OH | α-L-rhamnopyranosyl | 18.9 ± 1.5 | 0.8 | 21.1 ± 1.7 | 1.1 |
Experimental Protocols
General Synthesis of this compound Derivatives (AD-01 to AD-03)
This protocol describes the modification of the C-28 carboxylic acid group of this compound.
a) Synthesis of this compound Methyl Ester (AD-01)
-
Dissolve this compound (1 mmol) in dry methanol (20 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Reflux the mixture for 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield AD-01.
b) Synthesis of this compound Amide (AD-02)
-
Activate the carboxylic acid of this compound (1 mmol) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and N-hydroxysuccinimide (NHS) (1.2 mmol) in dry dichloromethane (DCM) (20 mL) at 0 °C for 30 minutes.
-
Add a solution of ammonia in methanol (7 N, 5 mL) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (methanol/DCM gradient) to yield AD-02.
c) Synthesis of this compound-Glycine Conjugate (AD-03)
-
Activate the carboxylic acid of this compound (1 mmol) with EDC (1.2 mmol) and NHS (1.2 mmol) in dry DCM (20 mL) at 0 °C for 30 minutes.
-
Add a solution of glycine methyl ester hydrochloride (1.5 mmol) and triethylamine (2.0 mmol) in DCM (10 mL).
-
Stir the reaction at room temperature overnight.
-
After completion of the ester conjugation (monitored by TLC), add a solution of lithium hydroxide (2.0 mmol) in water/methanol (1:1, 10 mL) to hydrolyze the methyl ester.
-
Stir for 4 hours at room temperature.
-
Acidify the reaction mixture with 1N HCl to pH 4-5.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel (methanol/DCM gradient with 0.1% acetic acid) to yield AD-03.
Biological Activity Assays
a) DPP-IV Inhibitory Assay Protocol
This assay is based on the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-IV.
-
Prepare a stock solution of this compound and its derivatives in DMSO (10 mM).
-
Prepare serial dilutions of the test compounds in assay buffer (Tris-HCl, pH 8.0).
-
In a 96-well black microplate, add 25 µL of the test compound dilution, 25 µL of human recombinant DPP-IV enzyme solution, and 50 µL of assay buffer.
-
For the 100% activity control, add 25 µL of DMSO, 25 µL of enzyme solution, and 50 µL of assay buffer. For the blank, add 50 µL of DMSO and 50 µL of assay buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution (Gly-Pro-AMC) to all wells.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
b) DPPH Radical Scavenging Assay Protocol
This assay measures the ability of the compounds to donate a hydrogen atom to the stable DPPH radical.
-
Prepare a stock solution of this compound and its derivatives in methanol (1 mg/mL).
-
Prepare serial dilutions of the test compounds in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well microplate, add 100 µL of the test compound dilution to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Calculate the IC50 value by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for the DPP-IV inhibition assay.
Caption: Postulated NF-κB inhibitory pathway.
Application Notes and Protocols: Arjunetin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arjunetin, a triterpenoid saponin glycoside isolated from the bark of Terminalia arjuna, is a significant bioactive compound with a range of pharmacological activities, including antioxidant, anti-inflammatory, and potential antiviral properties.[1][2] As a phytochemical marker, this compound is crucial for the standardization and quality control of herbal extracts and formulations derived from Terminalia arjuna. These application notes provide detailed protocols for the quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, potential signaling pathways associated with its bioactivity are illustrated.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C36H58O10 |
| Molecular Weight | 650.8 g/mol |
| Chemical Class | Oleanane-type Triterpenoid Glycoside |
| Solubility | Soluble in methanol, ethanol, DMSO, and pyridine.[1] |
| Storage | Stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least 1 hour.[1] |
Experimental Protocols
Sample Preparation from Terminalia arjuna Bark
A standardized sample preparation is crucial for accurate quantification of this compound.
Protocol:
-
Collection and Drying: Collect the bark of Terminalia arjuna. Wash the bark thoroughly under running tap water to remove any debris. Dry the bark in an oven at a controlled temperature of 40±2°C until constant weight is achieved.[3]
-
Pulverization: Grind the dried bark into a coarse powder using a pulverizer. Sieve the powder through an ASTM 85/BS sieve to obtain a uniform particle size.[3] Store the powdered bark in an airtight container.[3]
-
Extraction:
-
For LC-MS/MS Analysis: Accurately weigh 500 mg of the powdered bark and transfer it to a suitable container. Add 10 mL of acidic methanol. Vortex the mixture for 5 minutes and allow it to extract overnight.[3]
-
For HPTLC and HPLC Analysis: A similar methanolic extraction can be employed. Alternatively, a 70:30 (v/v) ethanol:water mixture can be used for extraction using a Soxhlet apparatus for 8 hours at 65°C.[4]
-
-
Filtration: Filter the extract through a 0.2 µm syringe filter to remove particulate matter before instrumental analysis.[3]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful technique for the simultaneous quantification of multiple components in herbal extracts.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards of different concentrations.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm). Pre-wash the plates with methanol and activate at 60°C for 20 minutes before spotting.
-
Sample Application: Apply the standard and sample solutions as bands of 4 mm width, 7.4 mm apart, using a suitable applicator like a CAMAG Linomat V. Use a constant application rate of 120 nL/s.
-
Mobile Phase: A mixture of chloroform and methanol in a ratio of 90:10 (v/v) has been reported to be effective for the separation of oleanane derivatives, including this compound.[2]
-
Development: Perform linear ascending development in a twin-trough glass chamber saturated with the mobile phase for 20 minutes. Develop the plate up to a distance of 80 mm.
-
-
Densitometric Analysis:
-
Derivatization: After development, dry the plate. For visualization, spray the plate with a vanillin-sulphuric acid reagent and heat it at 110°C.
-
Scanning: Perform densitometric scanning at a wavelength of 640 nm.
-
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the this compound standard. Use this curve to determine the concentration of this compound in the prepared samples.
High-Performance Liquid Chromatography (HPLC-PDA) Method
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in HPLC-grade methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution to desired concentrations.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A gradient program can be optimized, for instance, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: PDA detector set at 205 nm, as triterpenoids often lack a strong chromophore and show absorbance at lower wavelengths.
-
-
Quantification: Generate a calibration curve from the peak areas of the this compound standards versus their concentrations. Calculate the this compound content in the samples based on this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of this compound and other triterpenoids.[3]
Protocol:
-
Standard and Sample Preparation: Prepare as described in the sample preparation section. Prepare a mixed stock solution of arjunic acid, arjungenin, and this compound in methanol (e.g., 1 mg/mL each) and dilute to create working standards.[3]
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A UHPLC system such as a Shimadzu Nexera.
-
Column: Shimadzu Shim-pack XR-ODS C18 column (75 mm x 3.0 mm, 2.2 µm).[3]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 1.00 70 30 4.00 10 90 7.00 10 90 7.50 70 30 | 10.00 | STOP | STOP |
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
MS Parameters:
-
MRM Transitions:
-
This compound: Precursor ion [M-H+46]⁻ at m/z 695.30, product ion at m/z 393.40.[3]
-
-
-
Data Analysis: Quantify this compound in the samples by comparing the peak areas from the MRM chromatograms against the calibration curve constructed from the this compound standards.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods described.
Table 1: LC-MS/MS Method Validation Data for this compound [3]
| Parameter | Value |
| Linearity Range | Not explicitly stated for this compound alone, but part of a validated method. |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 95 - 105% |
Table 2: HPTLC Method Validation Data for this compound [2]
| Parameter | Value |
| Linearity Range | Not explicitly stated for this compound alone. |
| Recovery (%) | 96.40 - 101.7% (for a mix of five oleane derivatives) |
Signaling Pathways and Biological Activity
This compound's antioxidant and anti-inflammatory properties are likely mediated through the modulation of key cellular signaling pathways. While direct mechanistic studies on this compound are limited, the activities of structurally related triterpenoids and extracts of Terminalia arjuna suggest potential involvement of the NF-κB and Nrf2 pathways.
Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds act by inhibiting this pathway.
Caption: Hypothesized anti-inflammatory action of this compound via the NF-κB pathway.
Potential Antioxidant Mechanism via Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.
Caption: Hypothesized antioxidant action of this compound via the Nrf2 pathway.
Experimental Workflow for Quantification
The following diagram illustrates a general workflow for the quantification of this compound from a plant matrix.
Caption: General workflow for this compound quantification.
Conclusion
This compound serves as a critical standard for the quality assessment of Terminalia arjuna and its derived products. The protocols outlined provide robust and reliable methods for its quantification. Further research into the specific molecular mechanisms of this compound will enhance its application in drug discovery and development.
References
Troubleshooting & Optimization
Improving the yield of Arjunetin from crude plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of Arjunetin from crude plant extracts, primarily from Terminalia arjuna.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Question 1: Why is the overall yield of my crude extract low?
Answer: A low yield of the initial crude extract can be attributed to several factors, ranging from the quality of the plant material to the extraction parameters. Consider the following potential causes and solutions:
-
Inadequate Sample Preparation: If the plant material is not properly dried or finely ground, the solvent cannot efficiently penetrate the plant tissue to extract the desired compounds.
-
Solution: Ensure the plant material, such as the bark of Terminalia arjuna, is thoroughly dried in the shade or a well-ventilated oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a uniform, fine powder to maximize the surface area for extraction.[1]
-
-
Improper Solvent Selection: The polarity of the extraction solvent is critical for effectively solubilizing this compound, a triterpenoid saponin.
-
Solution: Polar solvents such as methanol, ethanol, or aqueous mixtures of these alcohols are generally effective for extracting saponins.[1] Hydroethanolic (1:1) preparations have been shown to yield a high quantity of saponins from Terminalia arjuna bark.[2] Studies on similar compounds suggest that an ethanol concentration of around 70% can be optimal for saponin extraction.[3][4]
-
-
Suboptimal Extraction Parameters: The extraction time, temperature, and solvent-to-solid ratio significantly impact the yield.
-
Solution: Optimize these parameters. For maceration, allow for a sufficient extraction time (e.g., 48-72 hours) with occasional agitation.[1] For heat-assisted methods like Soxhlet extraction, use an appropriate temperature for the solvent, but be mindful of potential degradation of thermolabile compounds.[1][5] Increasing the temperature during extraction has been shown to improve the yield from arjuna bark.[5]
-
Question 2: The crude extract is obtained, but the this compound content is low upon analysis. What could be the problem?
Answer: Low this compound content in the extract, despite a reasonable crude yield, points towards issues with extraction selectivity, compound degradation, or inefficient purification.
-
Compound Degradation: this compound, like many natural products, can be sensitive to heat and pH.
-
Inefficient Extraction Method: The chosen extraction technique may not be optimal for this compound.
-
Solution: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[6] These methods can enhance solvent penetration and reduce extraction time and temperature, which can be beneficial for preserving sensitive compounds.[1] For instance, UAE has been successfully optimized for saponin extraction from other plants.[3][7][8]
-
-
Poor Solvent Selectivity: The solvent may be co-extracting a large number of other compounds, thus diluting the this compound concentration.
-
Solution: A sequential extraction with solvents of increasing polarity can help in fractionating the extract. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent like ethanol or ethyl acetate to isolate this compound.[9]
-
Question 3: I am facing difficulties in purifying this compound from the crude extract. What are the recommended steps?
Answer: The purification of this compound from a complex crude extract often requires a multi-step chromatographic approach.
-
Initial Cleanup: The crude extract contains numerous interfering substances.
-
Chromatographic Separation: A single chromatographic step is often insufficient for isolating a pure compound.
-
Solution: Employ column chromatography using silica gel as the stationary phase. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol can be effective. Further purification of the collected fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound? A1: While there is no single "best" solvent, alcoholic solvents like ethanol and methanol, particularly in aqueous mixtures (e.g., 70-80% v/v), are highly effective for extracting saponins like this compound.[1][3][4] Hydroethanolic (1:1) solvent has also been reported to be effective for saponin extraction from Terminalia arjuna.[2] A sequential extraction starting with a non-polar solvent to defat the material, followed by a polar solvent, can improve the purity of the final extract.[9][12]
Q2: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE) of saponins? A2: The optimal conditions for UAE can vary depending on the plant material. However, studies on saponin extraction from other plants have reported optimal conditions such as an ethanol concentration of around 70%, an amplitude or power of 59-185 W, and an exposure time of 12-65 minutes.[3][8] It is recommended to perform an optimization study for your specific experimental setup.
Q3: How can I quantify the amount of this compound in my extract? A3: High-Performance Liquid Chromatography (HPLC) coupled with a PDA detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and accurate methods for quantifying this compound.[13][14] A validated LC-MS/MS method using Multiple Reaction Monitoring (MRM) can provide high sensitivity and selectivity for simultaneous quantification of this compound and other related triterpenoids.[13]
Q4: Can this compound degrade during the extraction process? A4: Yes, this compound can be susceptible to degradation, particularly at high temperatures and extreme pH levels.[1] It is advisable to use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction or maceration, and to control the pH of the extraction medium.
Data Presentation
Table 1: Comparison of Different Extraction Methods for Saponins and Related Compounds.
| Extraction Method | Typical Solvent(s) | Key Parameters Optimized | Advantages | Disadvantages | Reference(s) |
| Soxhlet Extraction | Ethanol, Methanol, Water | Extraction time, Temperature | High extraction efficiency for some compounds | Can degrade thermolabile compounds due to prolonged heat exposure | [1][9][12] |
| Maceration | Ethanol, Methanol, Aqueous mixtures | Extraction time, Solvent-to-solid ratio | Simple, requires minimal equipment, suitable for thermolabile compounds | Time-consuming, may have lower extraction efficiency than other methods | [1][12] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol (often aqueous) | Ethanol concentration, Time, Amplitude/Power, Temperature | Reduced extraction time, lower solvent consumption, improved yield, suitable for thermolabile compounds | Requires specialized equipment | [3][4][7][8][15] |
| Microwave-Assisted Extraction (MAE) | Ethyl acetate, Ethanol | Microwave power, Time, Temperature, Solvent volume | Rapid extraction, higher yield, lower solvent consumption | Requires specialized equipment, potential for localized overheating | [14] |
Table 2: Optimized Parameters for Saponin Extraction from Various Plant Sources (for reference).
| Plant Source | Target Compound(s) | Extraction Method | Optimal Solvent | Optimal Temperature | Optimal Time | Reference |
| Quinoa | Saponins | UAE | 70% Ethanol | - | 12 min | [3] |
| Paris polyphylla | Polyphyllin II & VII | UAE | 70-73% Ethanol | 43-50°C | - | [7] |
| Eclipta prostrasta | Total Saponins | UAE | 70% Ethanol | 70°C | 3 h | [4] |
| Polyscias fruticosa | Total Saponins | UAE | Ethanol | 60°C | 65 min | [8] |
| Terminalia arjuna | Arjunic & Arjunolic acid | MAE | Ethyl Acetate | 65°C | 5 min | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the Terminalia arjuna bark at 40-50°C until a constant weight is achieved. Grind the dried bark into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% aqueous ethanol (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying: Dry the concentrated extract in a vacuum oven to obtain the crude saponin extract.
Protocol 2: Quantification of this compound using HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) for the calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Mandatory Visualization
Caption: Workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Optimization of the ultrasoud-assisted extraction of saponins from quinoa (Chenopodium quinoa Wild) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjpmr.com [wjpmr.com]
- 13. ijsr.net [ijsr.net]
- 14. Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing the Extraction of Polyphenols from the Bark of Terminalia arjuna and an In-silico Investigation on its Activity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Arjunetin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of Arjunetin purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during this compound purification?
A1: The most frequent challenges in this compound purification include:
-
Co-eluting impurities: this compound is often found in crude extracts with other structurally similar triterpenoids, such as arjunic acid, arjunolic acid, and arjungenin, which can be difficult to separate.[1][2][3][4]
-
Low yield: The concentration of this compound in the raw plant material can be low, making it challenging to obtain a high final yield.
-
Compound stability: Triterpenoids can be susceptible to degradation under certain conditions, such as harsh pH or high temperatures, which can affect purity and yield.
-
Complex sample matrix: The bark of Terminalia arjuna contains a wide array of compounds, including polyphenols and tannins, which can interfere with the purification process.[5]
Q2: Which solvent system is most effective for the initial extraction of this compound from Terminalia arjuna bark?
A2: Ethanolic and methanolic extracts have been shown to be effective in isolating this compound and related triterpenoids.[1][4] Microwave-assisted extraction (MAE) with ethyl acetate has also been reported as a rapid and efficient method for extracting similar compounds like arjunic acid and could be adapted for this compound.[6] The choice of solvent may depend on the subsequent purification strategy.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) with a C18 column is a common and effective method for monitoring the purity of this compound.[2] A mobile phase consisting of a gradient of acetonitrile and water, often with a modifier like formic or acetic acid, can be used to separate this compound from its related impurities. High-Performance Thin-Layer Chromatography (HPTLC) can also be a useful technique for rapid, qualitative analysis of fractions.
Q4: What are the key parameters to optimize in column chromatography for this compound purification?
A4: For effective separation of this compound using column chromatography, consider optimizing the following:
-
Stationary phase: Silica gel is commonly used.[1] The mesh size of the silica can influence the resolution of the separation.
-
Mobile phase: A gradient elution is typically employed, starting with a less polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol).
-
Column loading: Overloading the column can lead to poor separation and co-elution of impurities.
-
Flow rate: A slower flow rate can improve resolution but will increase the purification time.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction method. Consider using microwave-assisted extraction (MAE) to potentially increase yield and reduce extraction time.[6] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate) to determine the most effective one for your specific plant material.[1][2] |
| Degradation of this compound | Avoid exposing the extract and purified fractions to high temperatures and extreme pH conditions.[7] Store samples at low temperatures and under an inert atmosphere if possible. |
| Loss during Chromatography | Ensure the chosen mobile phase is suitable for eluting this compound from the column. If the compound is not eluting, the solvent system may be too non-polar. Irreversible adsorption to the stationary phase can also be an issue; consider using a different stationary phase if this is suspected. |
| Incomplete Elution | After the main fraction has been collected, continue to elute the column with a stronger solvent to ensure all of the target compound has been recovered. |
Problem 2: Presence of Co-eluting Impurities (e.g., Arjunic Acid, Arjunolic Acid)
| Possible Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | Optimize the HPLC or column chromatography method. For HPLC, try adjusting the gradient slope, the mobile phase composition, or the type of C18 column. For column chromatography, a shallower solvent gradient can improve separation. Using a smaller particle size for the stationary phase can also enhance resolution. |
| Similar Polarity of Compounds | Due to the structural similarity of this compound and its related triterpenoids, complete separation can be challenging.[1][4] Consider using a different chromatographic technique, such as counter-current chromatography, or a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl column).[8] |
| Overloading of the Column | Reduce the amount of crude extract loaded onto the column. Overloading is a common cause of peak broadening and poor separation. |
| Inappropriate Solvent System | Develop a new solvent system using TLC with a variety of solvent combinations to find a system that provides better separation between this compound and the key impurities. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Triterpenoids
This protocol is adapted from methods used for arjunic and arjunolic acid and can be optimized for this compound.[6]
-
Preparation: Grind dried Terminalia arjuna bark to a fine powder.
-
Extraction:
-
Place 5.0 g of the powdered bark into a microwave extraction vessel.
-
Add 20 mL of ethyl acetate.
-
Allow a pre-leaching time of 10 minutes.
-
-
Microwave Parameters:
-
Set the microwave power to 600 W.
-
Set the temperature to 65°C.
-
Set the irradiation time to 5 minutes.
-
-
Recovery:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under vacuum to obtain the crude triterpenoid mixture.
-
Protocol 2: HPLC Analysis of this compound and Related Compounds
This protocol is a general guideline based on methods for similar triterpenoids.[9]
-
Chromatographic System: HPLC with a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (or acetic acid).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a higher proportion of Solvent A.
-
Gradually increase the proportion of Solvent B over the course of the run to elute compounds of increasing hydrophobicity. A typical gradient might run from 10% B to 90% B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength around 205-210 nm.
-
Sample Preparation: Dissolve the crude extract or purified fractions in the initial mobile phase composition or methanol. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low this compound yield.
References
- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Parameters for Arjunetin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the accurate separation and quantification of arjunetin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound separation?
A1: A reversed-phase HPLC method is the most common approach for the separation of this compound and related triterpenoids. A good starting point is a gradient elution on a C18 column with a mobile phase consisting of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol.[1]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: C18 columns are widely used and have been successfully applied for the separation of this compound, arjunic acid, and arjungenin.[1] For complex extracts from Terminalia arjuna, a high-resolution column, such as one with a smaller particle size (e.g., 2.2 µm), can provide improved separation of these structurally similar compounds.[1]
Q3: What is the optimal detection wavelength for this compound using a UV detector?
A3: this compound, like many triterpenoids, lacks a strong chromophore, making UV detection challenging. However, it exhibits some absorbance at low UV wavelengths. A detection wavelength of around 220 nm has been used for the analysis of this compound and arjungenin in herbal formulations.[1] For higher sensitivity, LC-MS/MS is a more suitable technique.
Q4: How should I prepare a sample of Terminalia arjuna bark for this compound analysis?
A4: A common method involves the extraction of the powdered bark with a solvent mixture. One effective protocol is to extract the dried and powdered bark with acidic methanol. The mixture is vortexed and allowed to extract overnight. The resulting extract should then be filtered through a 0.2 µm syringe filter before injection into the HPLC system.[1] Another approach is a hydroalcoholic extraction (ethanol:water, 70:30 v/v) using Soxhlet extraction.[1]
Q5: What are the typical retention times for this compound and its related compounds?
A5: Retention times are highly method-dependent. However, in a reported LC-MS/MS method using a Shimadzu shimpack-XR C18 column (75mm x 3.0mm, 2.2 µm) with a gradient of 0.1% formic acid in water and acetonitrile, the retention times were approximately 3.102 minutes for this compound, 3.491 minutes for arjungenin, and 4.306 minutes for arjunic acid.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Resolution or Co-elution with Arjunic Acid and Arjungenin
-
Question: My chromatogram shows overlapping peaks for this compound, arjunic acid, and arjungenin. How can I improve the separation?
-
Answer:
-
Optimize the Gradient: A shallow gradient is often key to separating structurally similar compounds. Try decreasing the rate of change of the organic solvent in your gradient program.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Adjust the Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution for acidic compounds like triterpenoids.[1]
-
Column Selection: If resolution is still an issue, consider a column with a different stationary phase chemistry or a column with higher efficiency (smaller particle size or longer length).
-
Problem 2: Peak Tailing
-
Question: The this compound peak in my chromatogram is tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on this compound, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of silanol groups.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Column Contamination: A contaminated guard column or analytical column can cause peak shape distortion. Try flushing the column with a strong solvent or replacing the guard column.
-
Problem 3: Low Sensitivity or Inability to Detect this compound
-
Question: I am having trouble detecting the this compound peak. How can I improve the signal?
-
Answer:
-
Insufficient Analyte Concentration: The concentration of this compound in the sample may be below the limit of detection of your method. Consider concentrating your sample extract or using a more sensitive detector like a mass spectrometer.
-
Inappropriate Detection Wavelength: If using a UV detector, ensure you are monitoring at a low wavelength, such as 220 nm, where this compound has some absorbance.[1]
-
Sample Degradation: this compound may be degrading during sample preparation or analysis. While specific stability data for this compound is limited, related triterpenoids like arjunolic acid have been shown to degrade under acidic and basic conditions.[2] It is advisable to prepare samples fresh and avoid prolonged exposure to harsh conditions.
-
Problem 4: Irreproducible Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What could be the problem?
-
Answer:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Column Temperature Fluctuations: Variations in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause flow rate fluctuations, leading to irreproducible retention times.
-
Data Presentation
Table 1: HPLC Parameters for this compound Separation
| Parameter | Method 1 (LC-MS/MS)[1] | Method 2 (HPLC-PDA - Modified)[1] |
| Column | Shimadzu shimpack-XR C18 (75mm x 3.0mm, 2.2 µm) | Not specified, C18 recommended |
| Mobile Phase A | 0.1% Formic Acid in Water | Water with acidic modifier |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.5 mL/min | Not specified |
| Detection | Mass Spectrometry (ESI, Negative Mode) | Photodiode Array (PDA) at 220 nm |
| Column Temp. | 40°C | Not specified |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simultaneous Determination of this compound, Arjunic Acid, and Arjungenin[1]
-
Sample Preparation:
-
Weigh 500 mg of dried, powdered Terminalia arjuna bark.
-
Add 10 mL of acidic methanol and vortex for 5 minutes.
-
Allow the sample to extract overnight.
-
Filter the extract through a 0.2 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Shimadzu shimpack-XR C18 (75mm x 3.0mm, 2.2 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 30% B
-
1-4 min: 30% to 90% B (linear gradient)
-
4-7 min: Hold at 90% B
-
7-7.5 min: 90% to 30% B (linear gradient)
-
7.5-10 min: Hold at 30% B (equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Nebulizing Gas Flow: 2 L/min
-
Drying Gas Flow: 15 L/min
-
Desolvation Line Temperature: 250°C
-
Heating Block Temperature: 400°C
-
Visualizations
References
Arjunetin Stability: A Technical Support Resource for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with arjunetin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and questions related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is there specific stability data available for isolated this compound?
Currently, detailed stability studies specifically on isolated this compound under various stress conditions (e.g., pH, temperature, light) are not extensively reported in publicly available literature. Most stability data pertains to formulations containing Terminalia arjuna extract, where other compounds like arjunolic acid are often used as stability markers.[1][2] Therefore, researchers should consider performing their own stability assessments based on the intended application and storage conditions.
Q2: What are the likely degradation pathways for this compound?
This compound is a triterpenoid glycoside.[3] Its structure suggests potential susceptibility to:
-
Hydrolysis: The glycosidic bond can be susceptible to cleavage under acidic or basic conditions, yielding the aglycone (arjungenin) and the corresponding sugar moiety. Ester and amide bonds in pharmaceuticals are generally prone to hydrolysis at extreme pH levels.[4]
-
Oxidation: The hydroxyl groups on the triterpenoid backbone may be prone to oxidation, especially in the presence of oxidizing agents, light, or elevated temperatures. Oxidative degradation is often more prevalent at neutral or slightly basic pH.[4]
Q3: How does pH affect the stability of this compound?
While specific data for this compound is scarce, studies on other phenolic and polyphenolic compounds offer valuable insights. Generally, many phenolic compounds are more stable in acidic conditions and show increased degradation at neutral to alkaline pH.[5][6] For instance, caffeic, chlorogenic, and gallic acids are unstable at high pH.[5] It is reasonable to hypothesize that this compound may follow a similar trend. Researchers should perform pH stability profiling across a relevant range (e.g., pH 3-9) for their specific formulation or application.
Q4: What is the expected thermal stability of this compound?
Thermal stability is a critical parameter. For many natural compounds, including flavonoids, degradation increases with temperature.[[“]][8] It is advisable to store this compound, both in solid form and in solution, at low temperatures (e.g., 2-8°C or -20°C) and protected from light to minimize degradation.[9] For experimental purposes, the thermal stability should be evaluated at the intended operating temperatures.
Q5: Is this compound sensitive to light?
Photostability is a common concern for complex organic molecules. As per ICH guidelines, photostability testing is an essential part of stress testing for new active substances.[10] It is recommended to handle and store this compound and its solutions in light-resistant containers (e.g., amber vials) or protected from light by wrapping with aluminum foil.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound Peak in HPLC Analysis Over Time | Degradation of the compound. | - Check the pH of the solution. Acidic or alkaline conditions may be causing hydrolysis. - Ensure the sample is protected from light during storage and handling. - Store samples at a lower temperature (refrigerated or frozen). - Prepare fresh solutions before each experiment if instability is confirmed. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products. - Use a stability-indicating analytical method (e.g., HPLC-MS) to separate and identify the degradants.[11] |
| Variability in Experimental Results | Inconsistent stability of this compound stock solutions. | - Validate the stability of stock solutions under your specific storage conditions. - Always use freshly prepared solutions or solutions of known stability for critical experiments. - Include a freshly prepared standard in each analytical run for comparison. |
| Precipitation of this compound from Solution | Poor solubility or pH-dependent solubility. | - Determine the solubility of this compound in your chosen solvent system. - Adjust the pH of the solution to a range where this compound is most stable and soluble. - Consider using co-solvents if solubility is a persistent issue. |
Data on Stability of Related Compounds
Since direct quantitative stability data for this compound is limited, the following table summarizes general stability trends observed for related compounds like triterpenoids and polyphenols, which can serve as a preliminary guide.
| Condition | General Effect on Related Compounds | Anticipated Impact on this compound | References |
| Acidic pH (e.g., pH < 4) | Generally stable, though strong acids can cause hydrolysis of glycosidic bonds over time. | Likely to be relatively stable, but prolonged exposure to strong acids should be avoided. | [5][6] |
| Neutral pH (e.g., pH 6-8) | Stability varies; some compounds may start to degrade due to oxidation. | Potential for slow degradation, especially if exposed to air (oxygen). | [4] |
| Alkaline pH (e.g., pH > 8) | Often leads to rapid degradation through hydrolysis and oxidation. | Expected to be unstable. Alkaline conditions should be avoided for storage. | [5][6] |
| Elevated Temperature (>40°C) | Degradation rates typically increase following Arrhenius kinetics. | Degradation is expected to accelerate with increasing temperature. | [[“]][9] |
| Exposure to UV/Visible Light | Can induce photochemical degradation. | Photodegradation is likely. Protection from light is crucial. | [10][12] |
| Oxidizing Agents (e.g., H₂O₂) | Rapid degradation is common. | Expected to be highly susceptible to oxidative degradation. | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound standard
-
Methanol or other suitable organic solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the working concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3% or 30%).
-
Keep at room temperature and monitor at various time points.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and evaporate the solvent.
-
Place the vial with the solid sample in an oven at a high temperature (e.g., 80°C).
-
At various time points, dissolve the sample in the solvent and analyze.
-
For solution stability, incubate the stock solution at an elevated temperature (e.g., 60°C).
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[10]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both samples at the end of the exposure period.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and to characterize the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and other impurities.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point for triterpenoids is a gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
-
Method Optimization:
-
Optimize the gradient profile, flow rate, column temperature, and injection volume to achieve good resolution between this compound and any degradation peaks generated during forced degradation studies.
-
The detection wavelength should be selected based on the UV spectrum of this compound.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from forced degradation studies to demonstrate that the method can distinguish this compound from its degradants.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values by performing recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijsr.net [ijsr.net]
- 12. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in Arjunetin samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arjunetin samples.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity with our this compound sample. What are the potential causes?
A1: Low bioactivity of this compound can stem from several factors related to the compound itself, experimental setup, or the specific assay being used. Key areas to investigate include:
-
Compound Integrity and Purity:
-
Degradation: this compound, like many natural products, can be susceptible to degradation by factors such as light, temperature, and pH.[1][2][3] Ensure proper storage conditions as recommended by the supplier, typically in a cool, dark, and dry place.
-
Purity: The purity of the this compound sample is critical. Impurities can interfere with the assay or the compound's activity. Always use a well-characterized sample with a known purity level.
-
-
Solubility Issues:
-
Precipitation: this compound may have limited solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration.[4][5][6] Visually inspect your assay plates for any signs of precipitation.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Ensure the final solvent concentration in your assay is low and consistent across all wells, including controls.
-
-
Assay-Specific Interference:
-
Pan-Assay Interference Compounds (PAINS): Some natural products can act as PAINS, showing activity in numerous assays through non-specific mechanisms like aggregation, redox cycling, or interference with assay detection methods (e.g., fluorescence).[7][8][9]
-
Cell-Based Assay Variables: In cell-based assays, factors such as cell line variability, passage number, cell density, and mycoplasma contamination can significantly impact results.[10][11]
-
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability and performance, follow these guidelines for preparing and storing this compound solutions:
-
Solvent Selection: this compound is soluble in solvents like DMSO, pyridine, methanol, and ethanol.[12] For most biological assays, DMSO is a common choice for creating a concentrated stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. Gently warm or sonicate if necessary to ensure complete dissolution.
-
Storage: Store stock solutions in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. It is recommended to use freshly prepared solutions whenever possible. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q3: What are the known biological activities of this compound?
A3: this compound has been reported to exhibit a range of biological activities, including:
-
Antioxidant and anti-inflammatory effects.[12]
-
Insect feeding-deterrent and growth inhibitory properties.
-
Inhibition of enzymes such as Dipeptidyl peptidase-IV (DPP-IV) and catalase.[12][13][14]
-
Potential antiviral activity, notably against SARS-CoV-2 targets in silico.[13][15][16]
-
Cardioprotective effects, partly attributed to its DPP-IV inhibitory activity.
Troubleshooting Guides
Issue 1: Low or No Bioactivity in an Enzyme Inhibition Assay (e.g., Catalase, DPP-IV)
| Potential Cause | Troubleshooting Step |
| Enzyme Inactivity | Run a positive control with a known inhibitor to confirm enzyme activity. |
| Incorrect Buffer/pH | Verify that the assay buffer composition and pH are optimal for the enzyme's activity. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. |
| Insufficient Incubation Time | Optimize the incubation time for the enzyme, substrate, and this compound. |
| This compound Precipitation | Decrease the final concentration of this compound or try a different co-solvent system. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Health | Regularly check cell morphology and viability. Perform mycoplasma testing. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Seeding Density | Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. |
| Serum Lot Variation | Test new lots of serum for their effect on cell growth and response before use in critical experiments. |
| Assay Interference | Run a vehicle control (solvent only) to assess any cytotoxic or other effects of the solvent. |
Quantitative Data Summary
The following tables summarize some of the reported quantitative data for this compound and related extracts. Note that data for pure this compound is limited, and many studies use extracts of Terminalia arjuna.
Table 1: In-Silico Binding Affinities of this compound
| Target Protein (SARS-CoV-2) | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| 3CLpro | -8.4 | Lopinavir | -7.2 |
| PLpro | -7.6 | Lopinavir | -7.7 |
| RdRp | -8.1 | Remdesivir | -7.6 |
| Data from in-silico molecular docking studies.[13][15][16] |
Table 2: IC50 Values for Antioxidant Activity of Terminalia arjuna Extracts
| Extract | DPPH Scavenging IC50 (µg/mL) | H2O2 Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (mg/mL) |
| Methanol | 18.33 | 1.85 | - |
| Ethanol | 22.54 | - | - |
| Petroleum Ether | - | - | 9.49 |
| Hexane | - | - | 9.80 |
| Benzene | - | - | 9.92 |
| Chloroform | - | 2.03 | 10.91 |
| Acetone | - | - | 10.92 |
| Aqueous | - | - | 11.32 |
| Note: These values are for various extracts of Terminalia arjuna, not purified this compound.[10][17] |
Experimental Protocols
Protocol 1: Catalase Inhibition Assay
This protocol is adapted from studies investigating the catalase inhibitory activity of this compound.[15]
-
Reagents:
-
50mM Phosphate Buffer (pH 7.0)
-
0.132 M Hydrogen Peroxide (H₂O₂)
-
0.002 mg/mL Catalase solution
-
This compound stock solution (in a suitable solvent)
-
-
Procedure:
-
Prepare the assay mixture in a microcentrifuge tube or 96-well plate.
-
To a final volume of 700 µL, add:
-
10 µg of this compound (or desired concentration)
-
63 µL of 0.132 M H₂O₂
-
70 µL of 0.002 mg/mL catalase
-
Make up the final volume with 50mM phosphate buffer.
-
-
For the blank, use an equal volume of the corresponding solvent instead of the this compound extract.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the remaining H₂O₂ concentration. This can be done spectrophotometrically by monitoring the absorbance at 240 nm or using a colorimetric assay kit.
-
-
Calculation:
-
The percentage of catalase inhibition can be calculated by comparing the H₂O₂ degradation in the presence and absence of this compound.
-
Protocol 2: DPP-IV Inhibition Assay
This protocol is a general guideline for a fluorescence-based DPP-IV inhibition assay.[17]
-
Reagents:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin - AMC)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
-
Procedure (96-well plate format):
-
Add 10 µL of this compound solution at various concentrations (or solvent for control) to the wells.
-
Add 30 µL of assay buffer and 10 µL of DPP-IV enzyme solution.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Calculation:
-
Percent inhibition = [(Fluorescence of enzyme control - Fluorescence of sample) / Fluorescence of enzyme control] x 100.
-
IC50 values can be determined by plotting the percent inhibition against the logarithm of this compound concentration.
-
Visualizations
Logical Troubleshooting Workflow for Low Bioactivity
A logical workflow for troubleshooting low bioactivity in experiments with this compound.
Experimental Workflow for Bioactivity Screening of this compound
A general experimental workflow for screening the bioactivity of this compound.
Putative Signaling Pathway for this compound's Anti-inflammatory Action
A putative signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. plantsjournal.com [plantsjournal.com]
Technical Support Center: Enhancing Arjunetin Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Arjunetin in in vitro studies, achieving optimal solubility is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked questions (FAQs)
Q1: I am observing precipitation of this compound after adding it to my aqueous cell culture medium. What could be the cause?
A1: this compound, a triterpenoid saponin, has poor aqueous solubility. Precipitation upon addition to aqueous media is a common issue and can be attributed to several factors:
-
Solvent Shock: If the stock solution of this compound is prepared in a high concentration of an organic solvent (like DMSO), the rapid dilution into the aqueous medium can cause the compound to crash out of solution.
-
Low Solubility Limit: The final concentration of this compound in your assay may exceed its solubility limit in the aqueous medium, even with a small percentage of co-solvent.
-
pH of the Medium: The pH of your cell culture medium can influence the ionization state and, consequently, the solubility of this compound.
-
Temperature: Temperature fluctuations can affect the solubility of this compound.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Based on available data and the physicochemical properties of similar triterpenoid saponins, the following solvents are recommended for preparing this compound stock solutions:
-
Dimethyl Sulfoxide (DMSO): This is a common and effective solvent for dissolving this compound.[1][2] Stock solutions in DMSO can be stored at -20°C for several months.[3]
-
Ethanol: this compound has been shown to be soluble in ethanol.[1][2]
-
Methanol: Methanol is another suitable organic solvent for dissolving this compound.[1][2][4]
-
Pyridine: While effective, its use in cell-based assays should be carefully considered due to potential toxicity.[2]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines and should not significantly impact cell viability or experimental outcomes. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: Can I do anything to improve the dissolution of this compound in the chosen solvent?
A4: Yes, to aid dissolution, especially when preparing a concentrated stock solution, you can:
-
Gentle Warming: Warm the solution to 37°C.[3]
-
Sonication: Use an ultrasonic bath to provide energy for breaking down solute-solute interactions.[3]
-
Vortexing: Vigorous mixing can also help in dissolving the compound.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | Solvent shock | 1. Decrease the concentration of your this compound stock solution. 2. Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing. 3. Consider a serial dilution approach, where the stock is first diluted in a small volume of medium before being added to the final volume. |
| Exceeding solubility limit | 1. Lower the final concentration of this compound in your assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains within the tolerated limit for your cells. | |
| Inconsistent results between experiments | Incomplete dissolution of stock solution | 1. Visually inspect your stock solution for any particulate matter before each use. 2. Briefly sonicate or vortex the stock solution before making dilutions. |
| Degradation of this compound | 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or lower, protected from light. | |
| Low bioactivity observed | Poor bioavailability in the assay | 1. Review the final concentration of this compound and the solvent used. 2. Consider using a formulation approach, such as complexation with cyclodextrins, to enhance aqueous solubility and bioavailability. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solution preparation.[1][2] |
| Ethanol | Soluble | Suitable for stock solution preparation.[1][2] |
| Methanol | Soluble | Suitable for stock solution preparation.[1][2][4] |
| Pyridine | Soluble | Use with caution in cell-based assays due to potential toxicity.[2] |
| Water | Poorly Soluble | This compound is a hydrophobic molecule. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes or warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.[3]
-
Once completely dissolved, the stock solution is ready for use or storage.
-
For storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[3]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound by diluting the stock solution in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your assay.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This helps to prevent localized high concentrations of DMSO and reduces the risk of precipitation.
-
Vortex the working solution briefly to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
Signaling Pathways and Experimental Workflows
Anticancer Signaling Pathway of this compound
This compound, as a component of Terminalia arjuna extract, has been shown to induce apoptosis in cancer cells through the p53 and caspase-3 signaling pathway.[5][6][7] The proposed mechanism involves the upregulation of the tumor suppressor protein p53, which in turn activates the executioner caspase-3, leading to programmed cell death.
Caption: Proposed anticancer signaling pathway of this compound.
Cardiovascular Protective Signaling Pathway of this compound
The cardioprotective effects of compounds from Terminalia arjuna are linked to their antioxidant and anti-inflammatory properties. For the related triterpenoid, arjunolic acid, the mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key regulator of inflammation. This pathway, when activated by ligands such as lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound may exert its cardioprotective effects through a similar mechanism.
Caption: Proposed cardiovascular protective signaling pathway of this compound.
Experimental Workflow for Enhancing this compound Solubility
This workflow outlines the logical steps a researcher should take when encountering solubility issues with this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. labiostring.com [labiostring.com]
- 2. This compound | CAS:31297-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:31297-79-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Arjunetin during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Arjunetin during the extraction process. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a triterpenoid saponin found in the bark of Terminalia arjuna. It is a subject of research for its potential therapeutic properties.[1][2][3][4] Like many complex natural products, this compound is susceptible to degradation under certain chemical and physical conditions, which can lead to reduced yield and the formation of unwanted byproducts, potentially affecting the accuracy of research findings and the efficacy of any derived products.
Q2: What are the primary factors that can cause this compound degradation during extraction?
Based on studies of similar compounds and general knowledge of natural product chemistry, the primary factors contributing to this compound degradation include:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic bond and other sensitive functional groups.
-
Temperature: High temperatures can accelerate degradation reactions, leading to lower yields of the desired compound.[5]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of the molecule.
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to the oxidation of this compound's chemical structure.
-
Enzymatic Activity: Endogenous enzymes present in the plant material can degrade this compound if not properly inactivated.
Q3: What are the likely degradation products of this compound?
While specific degradation products of this compound are not extensively documented in the reviewed literature, based on the degradation of similar triterpenoid glycosides, potential degradation products could include:
-
Arjunic acid: Resulting from the hydrolysis of the glycosidic bond, which cleaves the sugar moiety from the triterpenoid backbone.
-
Oxidized derivatives: Formed through the oxidation of the triterpenoid structure.
-
Isomers and rearrangement products: Arising from exposure to harsh acidic or thermal conditions.
-
Under alkaline conditions, degradation of a related triterpenoid has been reported to yield a diosphenol and formaldehyde, suggesting a possible degradation pathway for this compound as well.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | - Degradation due to harsh extraction conditions (high temperature, extreme pH).- Incomplete extraction. | - Employ a mild extraction method, such as maceration or ultrasound-assisted extraction at controlled, low temperatures.- Optimize the solvent system and extraction time.- Ensure proper inactivation of plant enzymes prior to extraction. |
| Presence of unexpected peaks in HPLC/LC-MS analysis. | - Formation of degradation products.- Co-extraction of impurities. | - Perform a forced degradation study to identify potential degradation products.- Use a stability-indicating HPLC method for analysis.[7][8][9][10]- Optimize the chromatographic separation to resolve this compound from its degradation products and other impurities.- Refine the extraction and purification protocol to minimize the co-extraction of interfering compounds. |
| Variability in this compound content between batches. | - Inconsistent extraction parameters.- Degradation during storage of the plant material or extract. | - Standardize all extraction parameters, including solvent composition, temperature, time, and solid-to-solvent ratio.- Store the powdered plant material in a cool, dark, and dry place.- Store the final extract under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light. |
| Discoloration of the extract. | - Oxidation of phenolic compounds and other phytochemicals. | - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).- Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. |
Data on Factors Influencing Triterpenoid Stability
While specific quantitative data for this compound degradation is limited in the available literature, the following table summarizes general findings for related triterpenoids and polyphenols from Terminalia arjuna, which can serve as a guide for minimizing this compound degradation.
| Factor | Effect on Stability | Preventative Measures | Supporting Evidence/Inference |
| High Temperature | Accelerates degradation of polyphenols and catechins.[5] | Maintain extraction temperature below 50°C.[5] | Harsh extraction conditions lead to the degradation of catechins in Terminalia arjuna bark extract.[5] |
| Acidic Conditions | Can cause hydrolysis of glycosidic bonds. | Maintain a neutral or slightly acidic pH (around pH 4-6) during extraction. Use buffered solutions if necessary. | Forced degradation studies on arjunolic acid show degradation in the presence of acid.[8] |
| Alkaline Conditions | Can lead to hydrolysis and rearrangement reactions.[6] | Avoid strongly basic conditions during extraction and processing. | Alkaline hydrolysis of a related triterpenoid leads to significant degradation.[6] |
| Light Exposure | Can cause photolytic degradation. | Conduct extraction and subsequent processing steps in amber-colored glassware or under reduced light conditions. | General principle for light-sensitive compounds. Photolytic degradation is a known pathway for many natural products.[11][12][13][14] |
| Oxidation | Can lead to the formation of oxidized byproducts. | - Extract under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like ascorbic acid to the extraction solvent. | Terminalia arjuna extracts are rich in antioxidants, suggesting the presence of compounds susceptible to oxidation.[15][16][17][18] |
Experimental Protocols
Optimized Extraction Protocol to Minimize this compound Degradation
This protocol is designed to minimize the impact of factors known to cause this compound degradation.
1. Materials and Reagents:
-
Powdered bark of Terminalia arjuna (particle size <0.5 mm)
-
Methanol (HPLC grade)
-
Deionized water
-
Ascorbic acid (optional antioxidant)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Ultrasonic bath with temperature control
-
Rotary evaporator with water bath
-
Amber-colored glassware
2. Procedure:
-
Enzyme Inactivation (Blanching): Briefly treat the powdered bark with steam for 2-3 minutes to denature degradative enzymes. Immediately cool the powder to room temperature.
-
Preparation of Extraction Solvent: Prepare a 70% aqueous methanol (v/v) solution. For enhanced protection against oxidation, dissolve ascorbic acid in the solvent mixture to a final concentration of 0.1% (w/v).
-
Extraction under Inert Atmosphere:
-
Place 10 g of the pre-treated bark powder into a 250 mL amber-colored Erlenmeyer flask.
-
Add 100 mL of the extraction solvent.
-
Purge the flask with nitrogen or argon gas for 5 minutes to displace oxygen.
-
Seal the flask tightly.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 40°C.
-
Sonicate for 30 minutes.
-
-
Filtration:
-
Filter the extract through Whatman No. 1 filter paper under vacuum.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator.
-
Maintain the water bath temperature at or below 45°C.
-
-
Storage:
-
Transfer the concentrated extract to an amber-colored vial.
-
Purge the vial with nitrogen or argon gas before sealing.
-
Store at -20°C in the dark.
-
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways for this compound.
Optimized Extraction Workflow
Caption: Workflow for minimizing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro modulatory effects of Terminalia arjuna, arjunic acid, this compound and arjungenin on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro modulatory effects of Terminalia arjuna, arjunic acid, this compound and arjungenin on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Methods for Quantification of Arjunic Acid from Bark of Terminalia arjuna from Konkan Region, India | Semantic Scholar [semanticscholar.org]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Photodegradation of Quercetin: Relation to Oxidation | MDPI [mdpi.com]
- 15. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-guided isolation of antioxidants from the leaves of Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. thepharmajournal.com [thepharmajournal.com]
Resolving co-elution issues in Arjunetin chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of Arjunetin.
Troubleshooting Guides
Issue: Poor resolution or co-elution of this compound with other compounds.
This is a common challenge in the analysis of complex mixtures like plant extracts. Co-elution occurs when two or more compounds elute from the chromatography column at or near the same time, resulting in overlapping peaks.[1][2]
Initial Identification of Co-elution:
-
Asymmetrical Peak Shape: Look for fronting, tailing, or shoulders on the this compound peak. A pure compound should ideally produce a symmetrical Gaussian peak.[1]
-
Peak Purity Analysis (with DAD/PDA Detector): If using a Diode Array Detector (DAD) or Photodiode Array (PDA), perform a peak purity analysis. The UV-Vis spectra taken across the peak should be identical for a pure compound.[1]
-
Mass Spectrometry (MS) Data: If using an MS detector, examine the mass spectra across the peak. A change in the mass-to-charge ratio (m/z) or the presence of multiple parent ions indicates co-elution.[1]
Troubleshooting Workflow for Co-elution
The following diagram outlines a systematic approach to troubleshooting co-elution issues in this compound chromatography.
References
Technical Support Center: Optimizing Microwave-Assisted Extraction of Arjunetin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Microwave-Assisted Extraction (MAE) of Arjunetin from Terminalia arjuna.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a triterpenoid saponin found in the bark of Terminalia arjuna. It is one of several bioactive compounds in the plant, which is traditionally used in Ayurvedic medicine for cardiovascular health. Research suggests this compound and related compounds possess antioxidant, anti-inflammatory, and cardioprotective properties, making them of significant interest for drug development.
Q2: Why use Microwave-Assisted Extraction (MAE) for this compound?
MAE is an advanced extraction technique that offers several advantages over conventional methods like Soxhlet or maceration. These include:
-
Reduced Extraction Time: MAE can significantly shorten the extraction period from hours to minutes.[1][2][3]
-
Lower Solvent Consumption: This method is often more efficient, requiring smaller volumes of solvents, which reduces costs and environmental impact.[3]
-
Higher Extraction Yield: By efficiently disrupting plant cell walls through localized heating, MAE can lead to a greater yield of the target compound.[4][5]
Q3: What are the critical parameters to control in the MAE of this compound?
The key parameters that influence the efficiency and yield of this compound extraction are:
-
Microwave Power: Affects the heating rate and can influence the integrity of the compound. Higher power can reduce extraction time but risks thermal degradation.[1][6]
-
Extraction Time: Prolonged exposure can lead to the degradation of triterpenoid saponins.[7]
-
Temperature: Higher temperatures generally improve extraction efficiency but can cause degradation of heat-sensitive compounds.[7][8]
-
Solvent Choice: The solvent's polarity and dielectric properties are crucial for absorbing microwave energy and solubilizing this compound.
-
Solvent-to-Solid Ratio: A sufficient amount of solvent is needed to ensure the entire sample is immersed and to allow for matrix swelling.[7]
-
Plant Material Particle Size: A smaller particle size (ideally less than 0.5 mm) increases the surface area for solvent interaction and improves extraction efficiency.[9]
Q4: What solvents are suitable for extracting this compound?
This compound is soluble in polar solvents. Based on studies of Terminalia arjuna extracts and the properties of similar compounds, the following solvents are recommended:
-
Ethanol: Shows high efficiency for extracting bioactive compounds from T. arjuna bark and is less toxic than methanol.[10]
-
Methanol: A good solvent for this compound, but its toxicity is a concern for some applications.[8][9][11]
-
Ethyl Acetate: Has been successfully used for the MAE of related triterpenoids from T. arjuna.[3]
-
Water: Can be used, but its high dielectric constant may lead to very rapid heating, requiring careful power control.
For non-polar solvents like hexane, which are generally transparent to microwaves, a small amount of a polar co-solvent can be added to facilitate heating.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate Solvent: The chosen solvent may not be effectively solubilizing this compound. 2. Insufficient Microwave Power: The power level may be too low to disrupt the plant matrix effectively. 3. Incorrect Particle Size: Plant material may be too coarse, limiting solvent penetration. | 1. Switch to a more polar solvent like ethanol or methanol.[8][10][11] 2. Gradually increase the microwave power. Be aware that excessive power can lead to degradation.[1][6] 3. Ensure the plant material is finely ground to a particle size of <0.5 mm.[9] |
| Inconsistent Extraction Results | 1. Variation in Plant Material: The concentration of this compound can vary based on the source, age, and storage conditions of the Terminalia arjuna bark. 2. Non-Standardized Protocol: Minor deviations in parameters (time, temperature, power) between experiments. 3. Uneven Heating: "Hot spots" within the extraction vessel can lead to inconsistent extraction and degradation.[2] | 1. Use plant material from a consistent, reputable source. Ensure proper drying (below 12% moisture) and storage.[13] 2. Standardize all extraction parameters and document them carefully for each run. 3. Ensure the sample is fully immersed in the solvent and consider using a stirrer if the microwave system allows. |
| Degradation of this compound | 1. Excessive Heat: The extraction temperature is too high for the stability of the triterpenoid saponin. 2. Prolonged Extraction Time: Extended exposure to microwave radiation, even at moderate temperatures, can cause decomposition.[7] | 1. Use a lower microwave power setting or a system with precise temperature control. For heat-sensitive compounds, temperatures below 60-70°C are often recommended.[14] 2. Optimize the extraction time; often, a few minutes is sufficient for MAE. Perform a time-course study to find the optimal point before degradation occurs.[1] |
| Difficulty in Post-Extraction Filtration | 1. Fine Plant Particles: Very fine powder can clog filter membranes. 2. Swelling of Plant Material: The matrix may swell and form a gelatinous layer. | 1. Centrifuge the extract at high speed to pellet the solid material before decanting and filtering the supernatant. 2. Consider using a wider-pore filter for the initial filtration step, followed by a finer filter. |
Data Presentation: MAE Parameters
The following tables summarize key parameters for the MAE of triterpenoids from Terminalia arjuna and related plants, which can serve as a starting point for optimizing this compound extraction.
Table 1: Optimized MAE Conditions for Triterpenoids from Terminalia arjuna
| Parameter | Value | Source |
| Plant Material | 5.0 g stem bark powder | [3] |
| Solvent | 20 mL Ethyl Acetate | [3] |
| Pre-leaching Time | 10 min | [3] |
| Microwave Power | 600 W | [3] |
| Temperature | 65°C | [3] |
| Irradiation Time | 5 min | [3] |
| Target Compounds | Arjunic acid and Arjunolic acid | [3] |
Table 2: General MAE Parameters for Triterpene Saponins from other Plant Sources
| Parameter | Range / Value | Source |
| Temperature | 51°C | [4] |
| Time | 7 min | [4] |
| Power | 900 W | [4] |
| Solvent | 42% Ethanol | [4] |
| Solvent/Solid Ratio | 32 mL/g | [4] |
| Target Plant | Yellow Horn (Xanthoceras sorbifolium) | [4] |
Experimental Protocols
Protocol 1: Pre-Extraction Preparation of Terminalia arjuna Bark
-
Drying: Dry the fresh stem bark in a hot air oven at a controlled temperature (e.g., 50°C) for 48 hours or until the moisture content is below 12%.[13][15] This prevents enzymatic degradation of the target compounds.
-
Grinding: Pulverize the dried bark using a mechanical grinder.
-
Sieving: Sieve the powdered bark to obtain a fine, uniform particle size (e.g., passing through a 40-mesh sieve, <0.5mm).[9] Store the powder in an airtight, light-protected container.
Protocol 2: Microwave-Assisted Extraction of this compound
This protocol is a starting point based on the successful extraction of co-occurring triterpenoids. Optimization is recommended.
-
Sample Preparation: Accurately weigh 5.0 g of the prepared T. arjuna bark powder and place it into a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of ethanol or ethyl acetate to the vessel.
-
Pre-leaching: Allow the mixture to stand for 10 minutes to ensure the solvent thoroughly wets the plant material.[3]
-
Microwave Irradiation: Secure the vessel in the microwave extractor. Set the parameters as follows:
-
Microwave Power: 600 W
-
Temperature: 65°C
-
Extraction Time: 5 minutes
-
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried extract at -20°C for further analysis.
Protocol 3: Quantification of this compound by HPTLC
-
Sample and Standard Preparation: Prepare stock solutions of the crude extract and a pure this compound standard in methanol.[11]
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A suitable solvent system for separating triterpenoids, such as Chloroform:Methanol (9:1 v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometry: After development, dry the plate. Visualize the spots by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) and heating. Scan the plate using a TLC scanner at an appropriate wavelength to quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Microwave-Assisted Extraction of this compound.
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Evaluation of Extraction and Degradation Methods to Obtain Chickpeasaponin B1 from Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Casuarinin from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. ijramr.com [ijramr.com]
- 9. Arjungenin | CAS:58880-25-4 | Manufacturer ChemFaces [chemfaces.com]
- 10. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro modulatory effects of Terminalia arjuna, arjunic acid, this compound and arjungenin on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Accurate Quantification of Arjunetin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Arjunetin, with a special focus on mitigating matrix effects.
Frequently Asked questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] In complex matrices like plant extracts or biological fluids, components such as salts, lipids, and other phytochemicals can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable data.[3]
Q2: What are the common strategies to minimize matrix effects in this compound analysis?
A: Several strategies can be employed to minimize matrix effects:
-
Sample Preparation: Effective sample cleanup is the first and most critical step. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can selectively remove interfering compounds.
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and matrix components can significantly reduce interference.[2]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample matrix to compensate for the matrix effect.[4][5]
-
Standard Addition Method: Known amounts of this compound standard are added to the sample, and the response is extrapolated to determine the original concentration. This method is effective for complex and variable matrices.[6][7]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound, if available, is the most effective way to correct for matrix effects as it behaves almost identically to the analyte during extraction, chromatography, and ionization.[8]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Positively charged analytes can interact with residual silanols on the silica surface of the column, causing peak tailing.[9] Solution: Add a buffer, such as ammonium formate with formic acid, to the mobile phase to minimize these interactions.[10] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion.[11] Solution: Dilute the sample and re-inject. If the peak shape improves, mass overload was the likely issue. |
| Column Contamination/Degradation | Accumulation of matrix components on the column can lead to poor peak shape for all analytes.[3] Solution: First, try back-flushing the column. If that doesn't resolve the issue, use a guard column to protect the analytical column or replace the column if it's old. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[3] Solution: Ensure the mobile phase pH is appropriate for the analysis and is consistent across all runs. |
Issue 2: Significant ion suppression or enhancement observed.
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Interfering compounds from the Terminalia arjuna extract or biological matrix are co-eluting with this compound.[12] Solution: Improve sample cleanup using Solid Phase Extraction (SPE) with a suitable sorbent for triterpenoid glycosides.[8][13] Alternatively, optimize the chromatographic gradient to better separate this compound from the interferences. |
| High Concentration of Salts or Other Non-volatile Components | These can suppress the ionization of this compound in the ESI source. Solution: Implement a desalting step in your sample preparation protocol or dilute the sample if sensitivity allows. |
| Inadequate Sample Preparation | Simple "dilute and shoot" methods may not be sufficient for complex matrices. Solution: Employ a more rigorous sample preparation technique like SPE or LLE to remove a larger portion of the matrix.[14] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plant Extracts
This protocol is designed to clean up plant extracts for the quantification of triterpenoid glycosides like this compound, reducing matrix effects.
-
Sorbent Selection: Choose a C18 or a polymeric reversed-phase SPE cartridge.[8]
-
Cartridge Conditioning:
-
Wash the cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of water. Do not let the sorbent run dry.[15]
-
-
Sample Loading:
-
Dissolve the dried plant extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. The exact composition should be optimized to ensure this compound is not eluted.[15]
-
-
Elution:
-
Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile). The optimal solvent and volume should be determined experimentally.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Matrix-Matched Calibration for this compound Quantification
This protocol helps to compensate for matrix effects by preparing calibration standards in a matrix similar to the samples.[16][17]
-
Prepare Blank Matrix Extract: Extract a sample known to not contain this compound (a "blank" matrix) using the same extraction procedure as for the actual samples.
-
Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare Calibration Standards:
-
Serially dilute the this compound stock solution with the blank matrix extract to create a series of calibration standards with known concentrations.
-
Ensure the final solvent composition of the calibration standards is similar to the prepared samples.
-
-
Construct Calibration Curve: Analyze the matrix-matched calibration standards by LC-MS/MS and construct a calibration curve by plotting the peak area against the concentration.
-
Quantify Samples: Analyze the unknown samples and determine the this compound concentration using the matrix-matched calibration curve.
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques on analyte recovery and matrix effect reduction, based on studies of similar compounds in complex matrices.
Table 1: Comparison of Analyte Recovery (%) with Different Sample Preparation Techniques
| Analyte Type | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Reference |
| Neutral & Basic Drugs | Moderate to High | Low to Moderate | High and Consistent | [14] |
| Acidic Drugs | Moderate | Very Low | High and Consistent | [14] |
| Polar Basic Analytes (in urine) | N/A | Low | High | [14] |
| Propranolol (in plasma) | Low | N/A | Moderate |
Table 2: Comparison of Matrix Effect (%) with Different Sample Preparation Techniques
| Technique | Average Matrix Effect (%) | Variability (Standard Deviation) | Reference |
| Solid Phase Extraction (SPE) | 6% | 1.4 - 8.8% | [14] |
| Supported Liquid Extraction (SLE) | 26% | 1.9 - 10.3% | [14] |
| Liquid-Liquid Extraction (LLE) | 16% | 2.6 - 28.3% | [14] |
Note: Lower percentage indicates a smaller matrix effect.
Visualizations
Caption: Workflow for addressing matrix effects in this compound quantification.
Caption: Decision tree for troubleshooting this compound quantification issues.
Caption: Postulated signaling pathway for the cardiotonic effect of this compound.
References
- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 5. mdpi.com [mdpi.com]
- 6. alpha-measure.com [alpha-measure.com]
- 7. alpha-measure.com [alpha-measure.com]
- 8. benchchem.com [benchchem.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Analysis of phytochemical profile of Terminalia arjuna bark extract with antioxidative and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. waters.com [waters.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Validation & Comparative
Arjunetin vs. Arjunolic Acid: A Comparative Bioactivity Analysis for Researchers
Arjunetin and Arjunolic acid, two prominent pentacyclic triterpenoid saponins primarily isolated from the bark of Terminalia arjuna, have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a detailed comparative analysis of their bioactivities, supported by available experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
At a Glance: Key Bioactivities
| Bioactivity | This compound | Arjunolic Acid |
| Anticancer | Data limited, further studies needed. | Demonstrated activity against various cancer cell lines. |
| Anti-inflammatory | Weak activity observed in preliminary studies. | Potent activity demonstrated with defined IC50 values. |
| Antioxidant | Exhibits antioxidant properties, including catalase inhibition. | Strong antioxidant and free radical scavenging activity. |
| Antiviral | Shows potential against SARS-CoV-2 proteases. | Limited data available. |
| Cardioprotective | Contributes to the cardioprotective effects of T. arjuna extracts. | Well-documented cardioprotective effects through multiple mechanisms. |
| Antidiabetic | Potential DPP-IV inhibitory activity. | Exhibits antidiabetic effects by modulating key signaling pathways. |
| Enzyme Inhibition | Inhibits catalase and shows potential as a DPP-IV inhibitor. | Inhibits enzymes such as acetylcholinesterase and phosphatases. |
| Insecticidal | Demonstrated growth inhibitory and feeding-deterrent properties. | Possesses insecticidal properties. |
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and Arjunolic acid. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different studies.
Table 1: Anti-inflammatory Activity
| Compound | Assay | System | IC50 / % Inhibition | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 4.4% inhibition at 50 µM | |
| Arjunolic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 38.0 µM |
Table 2: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Arjunolic Acid | MCF-7 | Breast Cancer | 22.5 µg/mL | |
| MDA-MB-231 | Breast Cancer | 25.4 µg/mL | ||
| 4T1 | Murine Breast Cancer | 18.3 µg/mL | ||
| PANC-1 | Pancreatic Cancer | Data available, specific IC50 not cited in abstract | ||
| HT-29 | Colorectal Adenocarcinoma | Data available, specific IC50 not cited in abstract | ||
| This compound | - | - | Data not available in the searched literature. | - |
Table 3: Antiviral Activity (Binding Energy)
| Compound | Target (SARS-CoV-2) | Binding Energy (kcal/mol) | Reference |
| This compound | 3CLpro | -8.4 | |
| PLpro | -7.6 | ||
| RdRp | -8.1 |
Table 4: Insecticidal Activity
| Compound | Assay | Insect | GI50 / FD50 | Reference |
| This compound | Growth Inhibition | Spilarctia obliqua | 188.5 µg/g diet | |
| Feeding Deterrence | Spilarctia obliqua | 287.1 µg/g diet |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Anti-inflammatory)
RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds (this compound or Arjunolic acid) at varying concentrations. After a specified incubation period, the production of nitric oxide in the culture supernatant is measured using the Griess reagent. The concentration of the compound that inhibits NO production by 50% is determined as the IC50 value.
MTT Assay (Anticancer)
Human cancer cell lines are seeded in 96-well plates and treated with different concentrations of the test compounds. After incubation for a set period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
DPPH Radical Scavenging Assay (Antioxidant)
The antioxidant activity is evaluated by measuring the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol is mixed with various concentrations of the test compound. The decrease in absorbance at 517 nm is monitored after a specific incubation time. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Signaling Pathways
Arjunolic Acid
Arjunolic acid has been shown to modulate several key signaling pathways implicated in various diseases:
-
Anti-inflammatory Pathway: Arjunolic acid exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways. It has also been shown to modulate the MyD88-dependent TLR4 signaling pathway.
-
Anticancer Pathway: The anticancer mechanism of Arjunolic acid involves the induction of apoptosis through the modulation of the Bcl-2/Bax protein ratio and the generation of reactive oxygen species (ROS). It can also induce cell cycle arrest.
-
Cardioprotective Pathway: Its cardioprotective effects are partly attributed to the inhibition of non-canonical TGF-β signaling, which plays a role in cardiac fibrosis.
-
Antidiabetic Pathway: Arjunolic acid has been found to prevent hyperglycemia-induced activation of MAPKs, PKC, and NF-κB signaling cascades.
This compound
The specific signaling pathways modulated by this compound are not as extensively studied as those of Arjunolic acid. However, its inhibitory action on enzymes like catalase and its potential to inhibit DPP-IV suggest that its mechanism of action involves direct enzyme interaction. Further research is required to elucidate the detailed signaling cascades affected by this compound.
Conclusion
Based on the currently available literature, Arjunolic acid demonstrates a broader and more potent range of bioactivities, particularly in the areas of anti-inflammatory and anticancer effects, with well-documented mechanisms of action. This compound also exhibits promising biological activities, notably in antioxidant and antiviral domains, but requires further in-depth studies to establish its efficacy and underlying mechanisms, especially in a comparative context with Arjunolic acid. This guide highlights the need for direct comparative studies employing standardized assays to fully elucidate the therapeutic potential of both compounds.
A Comparative Analysis of the Antiviral Potential of Arjunetin and Remdesivir
A guide for researchers and drug development professionals on the predicted and proven antiviral efficacy of a natural compound versus an FDA-approved drug.
This guide provides a comparative overview of the antiviral agent Arjunetin, a naturally occurring triterpenoid saponin, and Remdesivir, a well-established broad-spectrum antiviral medication. While Remdesivir has undergone extensive in vitro, in vivo, and clinical trials, demonstrating its efficacy against a range of viruses, the antiviral potential of this compound is, at present, primarily supported by computational studies. This document aims to present the available data objectively to inform further research and development in the field of antiviral therapeutics.
I. Overview of Antiviral Mechanisms
Remdesivir is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4] Upon entering the host cell, it is metabolized into its active triphosphate form, which then competes with natural ATP for incorporation into the nascent viral RNA chain.[3][4] The incorporation of the Remdesivir metabolite causes delayed chain termination, effectively halting the replication of the viral genome.[1][3]
This compound , isolated from the bark of Terminalia arjuna, is proposed to exhibit antiviral activity through multiple mechanisms based on computational models.[5][6][7] Molecular docking and dynamics simulation studies suggest that this compound can bind to key viral targets, including the RNA-dependent RNA polymerase (RdRp), 3C-like protease (3CLpro), and papain-like protease (PLpro) of SARS-CoV-2.[5][6][7] By binding to these essential viral enzymes, this compound is predicted to inhibit viral replication. Additionally, some studies suggest it may also inhibit catalase, which could interfere with viral replication and spread.[8]
II. Comparative Efficacy: Computational and Experimental Data
A direct comparison of the antiviral efficacy of this compound and Remdesivir is challenging due to the different nature of the available data. The efficacy of Remdesivir is established through experimental assays, while the potential of this compound is largely predicted through computational methods.
Table 1: Comparison of Antiviral Efficacy Data
| Parameter | This compound | Remdesivir | Data Source |
| Binding Energy (RdRp) | -8.1 kcal/mol | -7.6 kcal/mol | Molecular Docking Simulation[5][6][7] |
| Binding Energy (3CLpro) | -8.4 kcal/mol | Not Applicable | Molecular Docking Simulation[5][6][7] |
| Binding Energy (PLpro) | -7.6 kcal/mol | Not Applicable | Molecular Docking Simulation[5][6][7] |
| In Vitro Antiviral Activity | Data not available | Demonstrated against various viruses, including SARS-CoV-2 | Experimental Studies |
| In Vivo Antiviral Activity | Data not available | Accelerates viral clearance in early symptomatic COVID-19[9][10] | Clinical Trials |
III. Experimental and Computational Methodologies
A. Remdesivir: Experimental Protocols for Antiviral Efficacy
The antiviral activity of Remdesivir has been assessed using various experimental setups. A common method is the viral yield reduction assay .
Experimental Workflow: Viral Yield Reduction Assay
Caption: Workflow of a typical viral yield reduction assay.
B. This compound: Computational Methodology
The antiviral potential of this compound has been primarily investigated using computational methods such as molecular docking and molecular dynamics simulations.
Computational Workflow: Molecular Docking and Dynamics
Caption: General workflow for computational antiviral drug screening.
IV. Signaling Pathways
A. Remdesivir: Inhibition of Viral RNA Synthesis
The mechanism of action of Remdesivir directly interferes with the viral replication machinery.
Signaling Pathway: Remdesivir's Inhibition of RdRp
Caption: Mechanism of Remdesivir in halting viral RNA synthesis.
B. This compound: Predicted Multi-Target Inhibition
Computational studies suggest that this compound may inhibit multiple viral proteins, thereby disrupting various stages of the viral life cycle.
Signaling Pathway: Predicted Multi-Target Inhibition by this compound
Caption: Predicted multi-target inhibitory action of this compound.
V. Conclusion and Future Directions
Remdesivir is a clinically approved antiviral with a well-documented mechanism of action and proven efficacy against several viruses, including SARS-CoV-2. In contrast, this compound is a promising natural compound whose antiviral potential is currently supported by compelling computational evidence.[5][6][7] The higher predicted binding affinity of this compound to key viral targets compared to Remdesivir suggests it is a strong candidate for further investigation.[5][6]
To validate the findings from computational studies, it is imperative to conduct robust in vitro and in vivo experimental studies. These should include antiviral assays to determine the EC50 and IC50 values of this compound against a panel of viruses, followed by preclinical studies in animal models to assess its efficacy and safety. Direct, head-to-head comparative studies with Remdesivir under the same experimental conditions will be crucial to definitively evaluate the relative antiviral potency of this compound. Such research will be instrumental in determining if this natural compound can be developed into a novel antiviral therapeutic.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 4. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 5. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Arjunetin: A Potent Botanical Insecticide - A Comparative Bioassay Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a bioassay designed to evaluate the insecticidal activity of Arjunetin, a triterpenoid saponin isolated from Terminalia arjuna. The performance of this compound is objectively compared with other well-established botanical insecticides, supported by experimental data and detailed protocols to ensure reproducibility.
Comparative Efficacy of Botanical Insecticides
The insecticidal potential of this compound was evaluated based on its ability to inhibit growth and deter feeding in the polyphagous lepidopteran pest, Spilarctia obliqua. The following table summarizes the quantitative data, comparing this compound's efficacy with that of Azadirachtin, a widely recognized botanical insecticide.
| Compound | Bioassay Type | Target Insect | Parameter | Value (µg/g of diet) | Reference |
| This compound | Diet Incorporation | Spilarctia obliqua | GI50 | 188.5 | [1][2] |
| FD50 | 287.1 | [1][2] | |||
| Azadirachtin | Topical Application & Diet Incorporation | Spilarctia obliqua | LC50 * | 0.153% (1530 µg/mL) | [3] |
GI50: Growth inhibition to 50% of the population. FD50: Feeding deterrence to 50% of the population. LC50: Lethal concentration to 50% of the population.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the validation and replication of these findings.
Rearing of Spilarctia obliqua
-
Insect Source: A laboratory colony of S. obliqua is maintained on an artificial diet under controlled conditions.
-
Rearing Conditions: The insects are reared at a temperature of 27 ± 2°C, relative humidity of 65 ± 5%, and a photoperiod of 14:10 (L:D).
-
Artificial Diet Preparation:
-
Ingredients: Mung bean flour, wheat germ, brewer's yeast, ascorbic acid, sorbic acid, methyl-p-hydroxybenzoate, agar, and a vitamin mixture.
-
Procedure: The dry ingredients are thoroughly mixed. Agar is dissolved in boiling water separately. The dry mix is then blended with the agar solution and other wet ingredients until a homogenous slurry is formed. The diet is poured into sterile containers and allowed to solidify before infesting with neonate larvae.
-
Diet Incorporation Bioassay for Growth Inhibition (GI50)
This assay determines the concentration of a test compound that inhibits the growth of the insect larvae by 50%.
-
Preparation of Test Diets: this compound is dissolved in a suitable solvent (e.g., ethanol) and mixed into the artificial diet at various concentrations (e.g., 50, 100, 200, 400 µg/g of diet). A control diet is prepared with the solvent alone.
-
Experimental Setup: Pre-weighed third instar larvae of S. obliqua are individually placed in containers with a known amount of the treated or control diet.
-
Data Collection: After a period of 7 days, the larvae are re-weighed.
-
Calculation of Growth Inhibition: The percent growth inhibition is calculated using the following formula: % Growth Inhibition = [1 - (Weight gain of treated larvae / Weight gain of control larvae)] x 100
-
Data Analysis: The GI50 value is determined by probit analysis of the concentration-response data.
No-Choice Leaf Disc Bioassay for Feeding Deterrence (FD50)
This bioassay quantifies the antifeedant properties of a test compound.
-
Preparation of Test Discs: Castor bean (Ricinus communis) leaf discs of a standard size (e.g., 5 cm diameter) are dipped in solutions of this compound at different concentrations. Control discs are treated with the solvent only.
-
Experimental Setup: A single, pre-starved (for 4 hours) third instar larva of S. obliqua is placed in a petri dish containing a treated or control leaf disc.
-
Data Collection: After 24 hours, the area of the leaf disc consumed is measured using a leaf area meter or image analysis software.
-
Calculation of Feeding Deterrence: The percent feeding deterrence is calculated as: % Feeding Deterrence = [1 - (Area consumed in treated disc / Area consumed in control disc)] x 100
-
Data Analysis: The FD50 value is calculated from the concentration-response data using probit analysis.
Visualizing Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and the potential mode of action of this compound, the following diagrams are provided.
Caption: Workflow for the validation of this compound's insecticidal activity.
Caption: Hypothetical signaling pathway of this compound's insecticidal action.
References
Arjunetin's Activity Profile: A Comparative Guide to Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of arjunetin alongside other prominent triterpenoid saponins. While research has illuminated a range of activities for this compound, from insecticidal to anti-inflammatory, its direct anticancer potential remains less explored compared to its counterparts. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to offer a comprehensive resource for researchers.
Comparative Anticancer Activity of Triterpenoid Saponins
Quantitative data on the anticancer activity of several triterpenoid saponins are available in the scientific literature, typically reported as the half-maximal inhibitory concentration (IC50). These values indicate the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value signifies greater potency.
Note on this compound: Extensive literature searches did not yield specific IC50 values for this compound against cancer cell lines. While extracts of Terminalia arjuna, a source of this compound, have shown cytotoxic effects, the activity of the isolated compound has not been quantified in this context. One study that isolated this compound alongside other compounds found that arjunic acid, another triterpenoid from the same source, was the significantly active cytotoxic agent.
Below is a summary of the reported anticancer activities of other well-studied triterpenoid saponins.
| Triterpenoid Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Asiaticoside | QGY-7703 (Hepatocellular Carcinoma) | 6.724 | [1] |
| Bel-7402 (Hepatocellular Carcinoma) | 6.807 | [1] | |
| MCF-7 (Breast Cancer) | 40 | [2][3] | |
| Lupeol | MCF-7 (Breast Cancer) | 80 | [4][5] |
| MCF-7 (Breast Cancer) | 42.55 | [5][6] | |
| MDA-MB-231 (Breast Cancer) | 62.24 | [5][6] | |
| HeLa (Cervical Carcinoma) | 37 | [7] | |
| A-549 (Lung Carcinoma) | 50 | [7] | |
| Oleanolic Acid | HepG2 (Liver Cancer) | 30 | [8] |
| Ursolic Acid | MCF-7 (Breast Cancer) | 7.96 | [9] |
| MDA-MB-231 (Breast Cancer) | 9.02 | [9] | |
| NTERA-2 (Embryonal Carcinoma) | ~20 | [10] | |
| NCCIT (Embryonal Carcinoma) | ~20 | [10] | |
| Glycyrrhizin | HepG2 (Hepatocellular Carcinoma) | 6.67 (18α-monoglucuronide derivative) | [11] |
| HeLa (Cervical Carcinoma) | 7.43 (18α-monoglucuronide derivative) | [11] | |
| A549 (Lung Adenocarcinoma) | 15.76 (18α-monoglucuronide derivative) | [11] |
Biological Activities of this compound
While quantitative data on this compound's anticancer activity is lacking, research has identified several other biological effects.
| Activity | Description | Reference |
| Insect Feeding-Deterrent | Acts as a deterrent to insects, inhibiting their feeding habits. | |
| Insect Growth Inhibitor | Inhibits the growth of certain insects. | |
| Antioxidant | Exhibits free radical scavenging activity.[11] | |
| Anti-inflammatory | Demonstrates anti-inflammatory properties.[12] | |
| DPP-IV Inhibition | Shows significant inhibition of the Dipeptidyl peptidase-IV (DPP-IV) enzyme, which may have cardioprotective effects in the context of diabetes.[12] | |
| Antiviral (in-silico) | Molecular docking studies suggest potential binding to key targets of the SARS-CoV-2 virus.[1][7] |
Signaling Pathways Modulated by Triterpenoid Saponins
Triterpenoid saponins exert their anticancer effects by modulating various intracellular signaling pathways that control cell proliferation, survival, and metastasis. Common pathways affected include the PI3K/Akt, MAPK, and NF-κB pathways.[13][14][15] The inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
References
- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijasrm.com [ijasrm.com]
- 4. wjgnet.com [wjgnet.com]
- 5. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of oleanane triterpenoids from Terminalia arjuna--a cardioprotective drug on the process of respiratory oxyburst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labiostring.com [labiostring.com]
- 10. This compound from Terminalia arjuna as an insect feeding‐deterrent and growth inhibitor | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimalarial efficacy and toxicological assessment of medicinal plant ingredients of Prabchompoothaweep remedy as a candidate for antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Arjunetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification of Arjunetin, a key bioactive triterpenoid found in Terminalia arjuna. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of herbal medicines and drug formulations containing this compound. This document presents a cross-validation of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. A summary of these quantitative data is presented in the table below for easy comparison.
| Validation Parameter | HPLC-PDA | HPTLC | LC-MS/MS |
| Linearity Range | 31.25 - 1000 µg/mL[1] | Not explicitly found | Not explicitly found |
| Limit of Detection (LOD) | Not explicitly found | Not explicitly found | 0.3 ng/mL[2] |
| Limit of Quantification (LOQ) | 31.25 µg/mL[1] | Not explicitly found | 1.0 ng/mL[2] |
| Correlation Coefficient (r²) | 0.991[1] | Not explicitly found | Not explicitly found |
| Detection Method | UV-Vis (220 nm)[1] | Densitometry (640 nm after derivatization) | Mass Spectrometry |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and further development.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the quantification of this compound in various formulations.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Photodiode Array Detector.
-
Chromatographic Conditions:
-
Sample Preparation: Specific sample processing methods were employed to handle different Ayurvedic formulations.[1]
-
Validation: The method was validated for linearity and the lower limit of quantification. The calibration curve was constructed in the range of 31.25-1000 µg/mL.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
This planar chromatography technique allows for the simultaneous analysis of multiple samples.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Chloroform:Methanol (90:10, v/v).
-
Derivatization: Vanillin in a mixture of concentrated sulfuric acid and ethanol.
-
Detection: Densitometric scanning at 640 nm.
-
-
Sample Preparation: A suitable extraction procedure is required to isolate this compound from the sample matrix.
-
Validation: While a method for the simultaneous determination of this compound has been reported, specific quantitative validation data such as linearity, LOD, and LOQ for this compound were not available in the reviewed literature.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the trace-level quantification of this compound.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient elution program with appropriate solvents.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific transitions of this compound.
-
-
Sample Preparation: A robust extraction and clean-up procedure is necessary to minimize matrix effects.
-
Validation: The method was validated, and the Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be 0.3 ng/mL and 1.0 ng/mL, respectively.[2]
Methodology Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the key validation parameters.
References
Comparative Analysis of Arjunetin and Related Compounds on Cancer Cell Lines: A Guide for Researchers
Disclaimer: Direct comparative studies on the isolated compound Arjunetin across multiple cancer cell lines are limited in the currently available scientific literature. This guide provides a comparative overview based on existing data for this compound, its related triterpenoid Arjunolic Acid, and extracts from Terminalia arjuna, the plant from which this compound is derived. The presented data should be interpreted with the understanding that the effects of extracts and other related compounds may not be solely attributable to this compound.
Introduction
This compound is a naturally occurring triterpenoid saponin found in the bark of Terminalia arjuna, a tree native to the Indian subcontinent. Traditional medicine has long utilized extracts of Terminalia arjuna for various ailments, and recent scientific investigations have begun to explore the anticancer potential of its constituent compounds. This guide offers a comparative perspective on the cytotoxic and apoptotic effects of this compound and related compounds on various cancer cell lines, providing researchers, scientists, and drug development professionals with a summary of the current, albeit limited, state of knowledge.
Data Presentation: Comparative Effects on Cancer Cell Lines
The following table summarizes the available quantitative data on the effects of this compound-related compounds on different cancer cell lines. It is crucial to note the specific compound or extract used in each study.
| Cancer Type | Cell Line | Compound Tested | IC50 Value | Key Observations |
| Lung Cancer | A549 | Arjunolic Acid | 139.90 µg/mL | Showed noteworthy membrane damage at higher concentrations.[1] |
| A549 | Casuarinin (from T. arjuna) | Not specified | Inhibits proliferation by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis.[2] | |
| Liver Cancer | HepG2 | Terminalia arjuna extract | Not specified | Inhibited proliferation in a concentration-dependent manner; induced apoptosis at 60 and 100 mg/L.[3][4] |
| Breast Cancer | MCF-7 | Casuarinin (from T. arjuna) | Not specified | Inhibited proliferation by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis.[5] |
| MCF-7 | Methanolic extract of T. arjuna | 25 µg/ml | Exhibited antiproliferative activity. |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, cleaved Caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Mandatory Visualizations
Experimental Workflow
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Induction of cell cycle arrest and apoptosis in human non-small cell lung cancer A549 cells by casuarinin from the bark of Terminalia arjuna Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Casuarinin from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Arjunetin's Antiviral Potential: A Comparative Analysis with Synthetic Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents has led to a growing interest in natural products. Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has been identified in computational studies as a promising candidate for antiviral therapy, particularly against SARS-CoV-2.[1][2][3] However, a comprehensive understanding of its efficacy requires a direct comparison with established synthetic antiviral drugs, supported by experimental data.
This guide provides an objective comparison of the antiviral potential of this compound, represented by closely related and well-studied oleanane triterpenoids, against the performance of leading synthetic antiviral drugs. Due to the limited availability of direct in vitro antiviral studies on this compound, this comparison utilizes data from oleanolic acid and betulinic acid as surrogates, given their structural similarity as pentacyclic triterpenoids. This analysis is intended to offer a valuable resource for researchers and professionals in the field of virology and drug development.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative oleanane triterpenoids and synthetic antiviral drugs against common viral pathogens. A lower IC50 value indicates greater potency.
Table 1: Comparison against Influenza A Virus (H1N1)
| Compound | Type | IC50 | Reference |
| Oleanolic Acid Derivative | Oleanane Triterpenoid | 2.98 µM | [4] |
| Oseltamivir | Synthetic (Neuraminidase Inhibitor) | ~0.67 - 1.34 nM | [5] |
Table 2: Comparison against Herpes Simplex Virus Type 2 (HSV-2)
| Compound | Type | IC50 | Reference |
| Betulinic Acid | Oleanane Triterpenoid | 1.6 µM | [6] |
| Acyclovir | Synthetic (Nucleoside Analog) | ~0.1 - 10 µM | [6] |
Table 3: Comparison against Human Immunodeficiency Virus Type 1 (HIV-1)
| Compound | Type | IC50 | Reference |
| Glycyrrhizic Acid Derivative | Oleanane Triterpenoid | 3.9 - 27.5 µM | [7][8][9] |
| Zidovudine (AZT) | Synthetic (NRTI) | 0.003 to > 2.0 µM (in clinical isolates) | [10] |
Experimental Protocols
The IC50 values presented in this guide are typically determined using one of the following standard in vitro antiviral assays:
Plaque Reduction Assay
This assay is a widely used method to quantify the number of infectious virus particles.
-
Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus Adsorption: The cell monolayers are inoculated with a known concentration of the virus for a short period to allow for viral attachment and entry.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in untreated control wells.
-
IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[11][12][13][14][15]
MTT Assay (Cell Viability Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compound and its ability to protect cells from virus-induced cell death.
-
Cell Seeding: Host cells are seeded in a 96-well plate.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound and then infected with the virus. Control wells include uninfected cells, cells with virus only, and cells with the compound only.
-
Incubation: The plate is incubated to allow for viral replication and the induction of cytopathic effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 and CC50 Calculation: The IC50 is the concentration of the compound that achieves 50% protection of cells from virus-induced death. The 50% cytotoxic concentration (CC50) is determined from the wells with the compound only.[16][17][18][19]
TCID50 Assay (Tissue Culture Infectious Dose 50)
This assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
-
Cell Seeding: Host cells are plated in a 96-well plate.
-
Serial Dilution of Virus: The virus stock is serially diluted.
-
Infection: A fixed volume of each virus dilution is added to multiple wells.
-
Incubation: The plate is incubated, and the wells are observed for the presence or absence of CPE.
-
Endpoint Determination: The number of positive (showing CPE) and negative wells for each dilution is recorded.
-
TCID50 Calculation: The TCID50 is calculated using statistical methods, such as the Reed-Muench or Spearman-Kärber formula, to determine the virus dilution that infects 50% of the cell cultures.[20][21][22][23]
Visualizing Mechanisms and Workflows
To better understand the context of these comparisons, the following diagrams illustrate the signaling pathways of the synthetic antiviral drugs and a generalized experimental workflow for antiviral testing.
Concluding Remarks
While direct experimental evidence for the antiviral efficacy of this compound is still emerging, the data from structurally similar oleanane triterpenoids suggest a potential for antiviral activity. However, the presented IC50 values for these natural compounds are generally higher than those of the highly potent synthetic drugs that have undergone extensive optimization. It is important to note that natural products like this compound could serve as valuable scaffolds for the development of new antiviral agents with novel mechanisms of action. Further in vitro and in vivo studies are crucial to fully elucidate the antiviral potential of this compound and its derivatives and to determine their specific molecular targets and mechanisms of action. This comparative guide underscores the importance of rigorous experimental validation in the journey from a promising natural compound to a clinically effective antiviral drug.
References
- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Structure Activity Relationship and Anti-influenza A Virus Evaluation of Oleanolic Acid-Linear Amino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. asm.org [asm.org]
- 13. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. brainvta.tech [brainvta.tech]
- 22. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 23. m.youtube.com [m.youtube.com]
Validating Arjunetin's Mechanism of Action: A Comparative Guide Using Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arjunetin, a natural compound with multi-target therapeutic potential, against established drugs. Due to the absence of published knockout (KO) studies for this compound, this document outlines a proposed experimental framework for validating its mechanism of action using such models. The guide also presents available experimental data for this compound and its alternatives, along with detailed experimental protocols and signaling pathway visualizations to support further research and drug development.
Introduction to this compound and its Proposed Mechanisms of Action
This compound is a triterpenoid saponin isolated from the bark of Terminalia arjuna, a tree with a long history of use in traditional medicine for cardiovascular ailments.[1][2] Pre-clinical research, primarily through in-silico and in-vitro studies, suggests that this compound may exert its therapeutic effects through several mechanisms:
-
Antiviral Activity: Molecular docking studies propose that this compound can bind to key viral enzymes of SARS-CoV-2, including 3C-like protease (3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp), with high affinity.[3][4]
-
Catalase Inhibition: this compound has been shown to significantly inhibit catalase activity.[4] This enzyme is crucial for cellular antioxidant defense by decomposing hydrogen peroxide.[5]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: this compound is reported to inhibit DPP-IV, an enzyme that inactivates incretin hormones like GLP-1, which are important for glucose homeostasis.[6][7]
-
Cardioprotective Effects: The source plant of this compound, Terminalia arjuna, is well-known for its cardioprotective properties, which are attributed to its constituent compounds, including this compound.[8][9][10]
To rigorously validate these proposed mechanisms, knockout studies are the gold standard. Such studies would involve using animal or cellular models where the gene for the target protein (e.g., Catalase or DPP-IV) has been inactivated. Observing whether this compound's effect is diminished or absent in these models would provide strong evidence for its on-target activity.
Proposed Experimental Workflow for Knockout Validation
As no knockout studies for this compound have been published to date, we propose the following experimental workflow to validate its primary mechanisms of action.
Caption: Proposed workflow for validating this compound's mechanism of action using knockout models.
Comparative Analysis: this compound vs. Alternatives
This section compares this compound with established drugs that target similar pathways. The data for this compound is primarily from in-silico and in-vitro studies, while the data for the alternatives is from extensive pre-clinical and clinical trials.
Antiviral Activity (SARS-CoV-2 Targets)
Comparison with Lopinavir and Remdesivir
Lopinavir is an HIV-1 protease inhibitor, while Remdesivir is a broad-spectrum antiviral that inhibits viral RNA-dependent RNA polymerase (RdRp).[11][12] Both have been investigated for their activity against SARS-CoV-2.
| Parameter | This compound (In-silico)[3] | Lopinavir (In-silico)[3] | Remdesivir (In-silico)[3] |
| Target(s) | 3CLpro, PLpro, RdRp | 3CLpro, PLpro | RdRp |
| Binding Energy (3CLpro) | -8.4 kcal/mol | -7.2 kcal/mol | N/A |
| Binding Energy (PLpro) | -7.6 kcal/mol | -7.7 kcal/mol | N/A |
| Binding Energy (RdRp) | -8.1 kcal/mol | N/A | -7.6 kcal/mol |
DPP-IV Inhibition
Comparison with Sitagliptin
Sitagliptin is a highly selective, orally active DPP-IV inhibitor used for the treatment of type 2 diabetes.[13][14]
| Parameter | This compound (Activity Reported) | Sitagliptin |
| Target | DPP-IV | DPP-IV |
| IC50 | Data not available | 18 nM[6] |
| Clinical Use | Not clinically approved | Approved for Type 2 Diabetes[13] |
| Effect on HbA1c | Not determined | ~0.65-0.94% reduction in clinical trials[15] |
| Route of Administration | N/A | Oral[13] |
Signaling Pathways
Proposed Antiviral Mechanism of this compound
The following diagram illustrates the proposed antiviral mechanism of this compound against SARS-CoV-2 based on molecular docking studies.
Caption: Proposed inhibition of SARS-CoV-2 replication by this compound.
DPP-IV Inhibition and Glucose Homeostasis
This diagram shows the role of DPP-IV in glucose metabolism and the effect of its inhibition.
Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.
Experimental Protocols
Protocol for Validating Catalase Inhibition using a Knockout Model
Objective: To determine if the physiological effects of this compound are mediated through catalase inhibition.
Models:
-
Wild-type (WT) mice.
-
Catalase knockout (Cat-/-) mice.[16]
Methodology:
-
Animal Groups: Divide WT and Cat-/- mice into two subgroups each: vehicle control and this compound-treated.
-
Treatment: Administer this compound (dose to be determined by prior dose-response studies) or vehicle to the respective groups for a specified period (e.g., 4 weeks).
-
Phenotypic Analysis: Monitor physiological parameters relevant to the phenotype of Cat-/- mice, such as body weight, glucose tolerance, and serum insulin levels.[16][17]
-
Biochemical Assays:
-
Measure catalase activity in liver and kidney tissues to confirm the knockout and assess any residual activity.
-
Quantify markers of oxidative stress (e.g., protein carbonylation, lipid peroxidation) in tissues.[16]
-
-
Data Analysis: Compare the effects of this compound in WT versus Cat-/- mice. A validated on-target effect would be indicated by a significant effect of this compound in WT mice that is absent or markedly reduced in Cat-/- mice.
Protocol for In-vitro DPP-IV Inhibition Assay
Objective: To quantify the inhibitory potency of this compound on DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).[18]
-
This compound and a reference inhibitor (e.g., Sitagliptin).
-
Assay buffer (e.g., HEPES buffer).[6]
-
96-well microplate and a fluorescence plate reader.
Methodology:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the DPP-IV enzyme to wells containing serial dilutions of this compound or Sitagliptin. Include control wells with enzyme and buffer only (no inhibitor). Incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically over a period of 30-60 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Cell-Based Antiviral Assay
Objective: To evaluate the ability of this compound to inhibit viral replication in a cellular model.
Materials:
-
A susceptible cell line (e.g., Vero E6 for SARS-CoV-2).
-
The virus of interest (e.g., SARS-CoV-2).
-
This compound and a reference antiviral (e.g., Remdesivir).
-
Cell culture medium and reagents.
-
Reagents for quantifying viral replication (e.g., for qRT-PCR or plaque assay).[19]
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Treatment and Infection: Treat the cells with various concentrations of this compound or the reference drug for 1-2 hours. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period that allows for one or more replication cycles (e.g., 24-48 hours).
-
Quantification of Viral Replication:
-
Virus Yield Reduction Assay: Collect the cell culture supernatant and quantify the amount of viral RNA using qRT-PCR or the infectious virus titer using a plaque assay.[19]
-
CPE Reduction Assay: Assess the cytopathic effect (CPE) of the virus on the cells and determine the concentration of this compound that protects the cells.[19]
-
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) of this compound by plotting the percentage of viral inhibition against the drug concentration. Simultaneously, assess cytotoxicity (CC50) in uninfected cells to determine the selectivity index (SI = CC50/EC50).
Conclusion
This compound presents as a promising multi-target therapeutic agent based on in-silico and preliminary in-vitro data. However, rigorous validation of its proposed mechanisms of action is essential for its further development. The use of knockout models, as outlined in this guide, offers a robust strategy to confirm its on-target activity against catalase and DPP-IV. Comparative analysis with established drugs like Lopinavir, Remdesivir, and Sitagliptin provides a benchmark for its potential efficacy. The experimental protocols and pathway diagrams included herein are intended to serve as a resource for researchers dedicated to advancing the scientific understanding and potential clinical application of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mice lacking catalase develop normally but show differential sensitivity to oxidant tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Relationship: Cardiovascular Disease and arjun tree - Vitabase [stag.vitabase.com]
- 10. Terminalia arjuna, a Cardioprotective Herbal Medicine–Relevancy in the Modern Era of Pharmaceuticals and Green Nanomedicine—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir - Wikipedia [en.wikipedia.org]
- 13. Sitagliptin, a DPP-4 inhibitor for the treatment of patients with type 2 diabetes: a review of recent clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Catalase Deletion Promotes PreDiabetic Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Cell-based assays | VirusBank Platform [virusbankplatform.be]
A Comparative Analysis of Arjunetin and Arjungenin: Unveiling Nuances in Biological Efficacy
For Immediate Release
Arjunetin and Arjungenin, two prominent oleanane triterpenoids isolated from the bark of Terminalia arjuna, have garnered significant attention within the scientific community for their diverse pharmacological activities. While structurally similar, emerging research indicates distinct differences in their biological effects, ranging from insecticidal properties to potential therapeutic applications in human health. This guide provides a detailed comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in understanding their unique profiles.
Quantitative Comparison of Biological Activities
A summary of the available quantitative data highlights the differential potency of this compound and Arjungenin across various biological assays.
| Biological Activity | This compound | Arjungenin | Reference Compound/Assay Condition | Source |
| Insect Growth Inhibition (GI₅₀) | 188.5 µg/g diet | Less potent than this compound | Against Spilarctia obliqua | [1] |
| Insect Feeding Deterrence (FD₅₀) | 287.1 µg/g diet | Less potent than this compound | Against Spilarctia obliqua | [1] |
| CYP3A4 Inhibition (in HLM) | No significant inhibition up to 50 µM | No significant inhibition up to 50 µM | Human Liver Microsomes | [2] |
| CYP2D6 Inhibition (in HLM) | No significant inhibition up to 50 µM | No significant inhibition up to 50 µM | Human Liver Microsomes | [2] |
| CYP2C9 Inhibition (in HLM) | No significant inhibition up to 50 µM | No significant inhibition up to 50 µM | Human Liver Microsomes | [2] |
| DPP-IV Inhibition | Superior (in-silico) | Superior (in-silico) | Compared to Sitagliptin and Vildagliptin (docking studies) | [3][4] |
| Antiviral (SARS-CoV-2 Protease Binding Energy) | -8.4 kcal/mol (3CLpro), -7.6 kcal/mol (PLpro) | Not explicitly compared in this study | In-silico docking | [5] |
| Catalase Inhibition | Significant, dose-dependent inhibition | Not explicitly compared in this study | In-vitro enzyme assay | [5] |
Detailed Experimental Methodologies
The following sections detail the experimental protocols for the key assays cited in the comparative data table.
Insect Growth and Feeding Inhibition Assay
Objective: To evaluate the growth inhibitory and feeding deterrent effects of this compound and Arjungenin against the lepidopteran insect Spilarctia obliqua.
Protocol:
-
Third-instar larvae of S. obliqua were reared on an artificial diet.
-
Test compounds (this compound and Arjungenin) were incorporated into the diet at various concentrations.
-
A set of larvae were introduced to the diets containing the test compounds, with a control group receiving a diet without the compounds.
-
Growth Inhibition (GI) was determined by measuring the weight gain of the larvae over a specific period compared to the control group. The concentration that causes 50% growth inhibition (GI₅₀) was calculated.
-
Feeding Deterrence (FD) was assessed by measuring the amount of diet consumed by the larvae in the presence of the test compounds compared to the control group. The concentration that causes 50% feeding deterrence (FD₅₀) was calculated.[1]
Cytochrome P450 (CYP) Inhibition Assay in Human Liver Microsomes (HLM)
Objective: To determine the in-vitro inhibitory potential of this compound and Arjungenin on major drug-metabolizing CYP enzymes (CYP3A4, CYP2D6, and CYP2C9).
Protocol:
-
Human liver microsomes were incubated with specific probe substrates for each CYP isoform in the presence of a range of concentrations of the test compounds (this compound and Arjungenin).
-
The reaction was initiated by the addition of an NADPH-regenerating system.
-
Following incubation, the formation of the specific metabolite for each CYP isoform was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of inhibition at each concentration of the test compound was calculated relative to a vehicle control.
-
IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the test compound concentration. A compound with an IC₅₀ value greater than 50 µM was considered to have no significant inhibition.[2]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (In-silico)
Objective: To predict the inhibitory activity of this compound and Arjungenin against the DPP-IV enzyme using molecular docking.
Protocol:
-
The three-dimensional crystal structure of the DPP-IV enzyme was obtained from the Protein Data Bank.
-
The 3D structures of the ligands (this compound, Arjungenin, and reference inhibitors like Sitagliptin and Vildagliptin) were generated and optimized.
-
Molecular docking simulations were performed to predict the binding affinity and interaction of the ligands with the active site of the DPP-IV enzyme.
-
The binding energies and interactions were analyzed to compare the inhibitory potential of the test compounds with the reference inhibitors.[3][4]
Signaling Pathways and Mechanisms of Action
While research on the specific signaling pathways modulated by isolated this compound and Arjungenin is ongoing, studies on Terminalia arjuna extracts provide insights into their potential mechanisms. The differential effects of this compound and Arjungenin on these pathways remain an active area of investigation.
Apoptosis Induction Pathway
Extracts of Terminalia arjuna, rich in both this compound and Arjungenin, have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the upregulation of the p53 tumor suppressor protein, leading to the activation of the caspase cascade, specifically the cleavage of procaspase-3 to its active form, which executes apoptosis.
JNK/p38 MAPK Signaling in Macrophages
Terminalia arjuna extract has also been implicated in the modulation of the JNK/p38 MAPK signaling pathway in macrophages, which is linked to the unfolded protein response (UPR) and apoptosis. This suggests a role in inflammatory processes and atherosclerosis.
Concluding Remarks
The comparative analysis of this compound and Arjungenin reveals distinct profiles of biological activity. This compound demonstrates superior insecticidal properties. While neither compound significantly inhibits major CYP450 enzymes at tested concentrations, in-silico studies suggest both are potent inhibitors of DPP-IV. The exploration of their differential effects on critical signaling pathways, such as apoptosis and MAPK, is a promising frontier for future research. A deeper understanding of these nuances will be instrumental in harnessing the full therapeutic potential of these natural compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro modulatory effects of Terminalia arjuna, arjunic acid, this compound and arjungenin on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase IV Inhibitory activity of Terminalia arjuna attributes to its cardioprotective effects in experimental diabetes: In silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Arjunetin: A Comparative Analysis of its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Arjunetin, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, has garnered significant interest for its potential therapeutic properties, including its role as a potent antioxidant. This guide provides a comparative analysis of this compound's antioxidant capabilities, contextualized within the broader performance of its source extracts and benchmark antioxidants. Due to a scarcity of publicly available data on isolated this compound, this analysis leverages data from Terminalia arjuna extracts, rich in this compound, to extrapolate its potential. We will delve into its performance in various antioxidant assays and explore its likely mechanism of action through cellular signaling pathways.
Quantitative Antioxidant Activity
The antioxidant potential of a compound is typically evaluated through various in vitro assays that measure its ability to scavenge free radicals or inhibit oxidation. Here, we compare the performance of Terminalia arjuna extracts, which contain this compound, against well-established antioxidants like Quercetin and Ascorbic Acid. The data is presented as IC50 values, which represent the concentration of the substance required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | Test Substance | IC50 Value (µg/mL) | Reference(s) |
| DPPH Radical Scavenging | Terminalia arjuna (Methanol Bark Extract) | 6.34 | [1] |
| Terminalia arjuna (Ethanol Bark Extract) | 7.76 | [1] | |
| Terminalia arjuna (Aqueous Ethanol Bark Extract) | 2.71 - 7.68 | ||
| Quercetin | 15.9 - 19.17 | [2][3] | |
| Ascorbic Acid | 5.7 - 8.4 | [4][5] | |
| ABTS Radical Scavenging | Terminalia arjuna (Methanol Leaf Extract) | 179.8 | [6] |
| Quercetin | 1.89 - 49.8 | [7][8] | |
| Ascorbic Acid | 50 - 127.7 | [6][9] |
Note: The data for Terminalia arjuna represents the activity of the whole extract and not isolated this compound. The antioxidant activity of the extract is a cumulative effect of all its bioactive constituents, including this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This neutralization is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Protocol Summary:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., this compound, extracts, or standards) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is decolorized. The change in color is measured spectrophotometrically.
Protocol Summary:
-
The ABTS radical cation is generated by reacting a stock solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.[7]
Superoxide Dismutase (SOD) Activity Assay
This assay evaluates the ability of a substance to mimic the activity of the endogenous antioxidant enzyme, superoxide dismutase. SOD catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen and hydrogen peroxide.
Protocol Summary:
-
A system that generates superoxide radicals is established. This can be a chemical system (e.g., phenazine methosulfate-NADH) or an enzymatic system (e.g., xanthine-xanthine oxidase).
-
A detection reagent that reacts with superoxide radicals to produce a colored product (e.g., nitroblue tetrazolium, NBT) is included in the reaction mixture.
-
The test compound is added to the reaction mixture.
-
The reaction is initiated, and the formation of the colored product is measured spectrophotometrically over time.
-
The ability of the test compound to inhibit the formation of the colored product is a measure of its SOD-like activity.
-
The activity is often expressed as units of SOD activity per milligram of protein or as a percentage of inhibition.[11][12]
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H2O2) to water and oxygen. The antioxidant potential can be assessed by the substance's ability to either mimic catalase activity or, in some contexts, inhibit it. This compound has been reported to inhibit catalase activity.[10]
Protocol Summary:
-
A known concentration of hydrogen peroxide is added to a buffer solution.
-
The test compound and a source of catalase (if measuring inhibition) are added to the solution.
-
The decomposition of hydrogen peroxide is monitored over time. This can be done directly by measuring the decrease in absorbance at 240 nm or indirectly by measuring the amount of a colored compound produced by the reaction of undegraded H2O2 with a suitable substrate.
-
The rate of H2O2 decomposition is calculated to determine the catalase activity or the extent of inhibition by the test compound.[10]
Signaling Pathway and Mechanism of Action
The antioxidant effects of many natural compounds, particularly flavonoids and triterpenoids, are not solely due to direct radical scavenging. They often involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway. While direct evidence for this compound's activation of this pathway is still emerging, it is a highly probable mechanism of action given its chemical nature and the known activities of similar compounds.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When the cell is exposed to oxidative stress or certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
References
- 1. researchgate.net [researchgate.net]
- 2. nehu.ac.in [nehu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Enzymes Activity of Superoxide Dismutase in the Avicennia marina from the Persian Gulf and Gulf of Oman in the Presence of the Metal Ions [biot.modares.ac.ir]
- 12. Initial characterization of an iron superoxide dismutase from Thermobifida fusca - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Arjunetin: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any work with Arjunetin, it is crucial to handle the compound with care, as the toxicological properties have not been fully elucidated.[1] Standard laboratory safety protocols should be strictly followed.
Key Safety and Handling Information:
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. |
| Avoid Dust Formation | Handle this compound in a manner that minimizes the generation of dust.[1] |
| Avoid Inhalation | Avoid breathing in vapors, mist, or gas.[1] Work in a well-ventilated area or under a fume hood. |
| Spill Cleanup | In the event of a spill, immediately sweep up the solid material and place it into a suitable, labeled container for disposal.[1] |
| Spill Site Decontamination | Decontaminate the spill area thoroughly. For similar compounds, a 10% caustic solution has been recommended for decontamination, ensuring the area is well-ventilated.[1] |
| Environmental Precautions | Prevent the product from entering drains, surface water, or groundwater.[1] |
Step-by-Step Disposal Procedure
The primary and most secure method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally responsible manner, typically through high-temperature incineration with flue gas scrubbing.[2]
Operational Plan for Standard Disposal:
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.[1]
-
-
Containerization :
-
Place all solid this compound waste into a clearly labeled, sealable, and chemically compatible waste container.[1]
-
The container should be labeled "this compound Waste" and include any other identifiers required by your institution's waste management program.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Consultation and Pickup :
Experimental Protocols for Potential In-Lab Treatment (Use with Caution)
While not a substitute for professional disposal, chemical degradation methods such as acid or alkaline hydrolysis can be employed to alter the structure of saponins. However, it is critical to note that the resulting mixture should still be considered chemical waste and disposed of through a licensed contractor.[2] These procedures should only be carried out by trained personnel in a controlled laboratory setting.
Exemplary Protocol for Alkaline Hydrolysis:
-
Preparation : In a fume hood, dissolve the this compound waste in an appropriate solvent such as anhydrous methanol.[2] this compound is soluble in methanol, ethanol, DMSO, and pyridine.[3]
-
Basification : Add a solution of sodium hydroxide in anhydrous methanol to the dissolved this compound waste.[2]
-
Reaction : Allow the reaction to proceed to facilitate hydrolysis.
-
Neutralization : Carefully neutralize the basic solution with a suitable acid.[2]
-
Disposal : The resulting neutralized mixture must be collected in a labeled waste container and disposed of as chemical waste through a licensed contractor.[2]
Exemplary Protocol for Acid Hydrolysis:
-
Preparation : In a fume hood, dissolve the this compound waste in a suitable solvent.
-
Acidification : Add a suitable acid to initiate hydrolysis, which can break down the glycosidic bonds.
-
Reaction : Allow the reaction to proceed.
-
Neutralization : Carefully neutralize the acidic solution with a suitable base.[2]
-
Disposal : The final mixture must be disposed of as chemical waste through a licensed contractor.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always prioritize consulting with your institution's EHS department for guidance based on local, state, and federal regulations.[1]
References
Essential Safety and Logistical Information for Handling Arjunetin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical guidance for the handling and disposal of Arjunetin, a triterpenoid saponin. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a compound with unknown toxicity, and standard laboratory safety protocols for such chemicals must be strictly followed.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a saponin, it may cause eye and respiratory irritation. As a powder, it presents a potential dust inhalation hazard. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne powder. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected for tears or punctures before and during use. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling large quantities or if there is a risk of aerosolization outside of a chemical fume hood. | Minimizes the risk of inhaling potentially harmful dust particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Preparation of Solutions
-
Solubility: this compound is soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1][2] It is insoluble in water, chloroform, and n-hexane.[1]
-
Procedure:
-
Before weighing, gently tap the vial to ensure all the powder has settled at the bottom.[2]
-
Weigh the required amount of this compound powder in a chemical fume hood.
-
Slowly add the desired solvent to the powder.
-
To aid dissolution, the tube can be warmed to 37°C and sonicated for a short period.[1]
-
Storage
-
Solid Form: Store desiccated at -20°C.[1]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] Before use, allow the solution to equilibrate to room temperature for at least one hour.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions Containing this compound | Collect in a labeled, sealed, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. |
General Disposal Protocol
-
Segregation: Keep this compound waste separate from other laboratory waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Contact EHS: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Prohibition: Never dispose of this compound down the drain or in the regular trash.[4]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural workflow for safely handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
